Piperidine-2,3-dione
Description
Significance in Organic Synthesis and Medicinal Chemistry
The piperidine-2,3-dione moiety serves as a versatile building block in the field of organic synthesis. Its structural framework is a key component in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of its dual ketone groups allows for a variety of chemical modifications, enabling chemists to generate a diverse library of derivatives. These modifications can be strategically employed at the nitrogen or carbon atoms to produce compounds with tailored pharmacological profiles.
In medicinal chemistry, derivatives of the piperidine (B6355638) core are of significant interest due to their wide spectrum of biological activities. researchgate.net The piperidine ring is a structural feature found in numerous alkaloids and drug candidates. derpharmachemica.com Research has demonstrated that derivatives of this compound and related structures exhibit potential antimicrobial, anti-inflammatory, antiviral, and anticancer properties. solubilityofthings.com For instance, certain derivatives have been investigated for their ability to inhibit viral replication, including against SARS-CoV-2 in vitro. Furthermore, the piperidine scaffold is a well-established pharmacophore, and its derivatives have been explored for applications in treating neurodegenerative diseases and for pain management. solubilityofthings.com
Overview of Structural Characteristics and Foundational Reactivity Principles
This compound is a cyclic diketone with the molecular formula C₅H₇NO₂. nih.gov The six-membered ring contains two carbonyl groups in adjacent positions, which significantly influences the molecule's chemical behavior. The presence of these electron-withdrawing ketone groups and the lactam functionality creates a rigid structure with specific electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₅H₇NO₂ | nih.gov |
| Molecular Weight | 113.11 g/mol | nih.gov |
The foundational reactivity of this compound is governed by its functional groups. It can participate in several types of chemical reactions:
Reduction: The ketone groups can be reduced to form the corresponding diols (1-methylpiperidine-2,3-diol from a methylated precursor) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Oxidation: The molecule can be oxidized to create more complex piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbons. For example, the lactam nitrogen can undergo nucleophilic substitution to attack reagents like methyl iodide.
Condensation Reactions: The dione (B5365651) can react with various reagents to form derivatives such as hydrazones. For example, it can be used to synthesize 3-[4-[(N-methylaminosulfonyl)methyl]phenylhydrazone].
Scope of Academic Research on this compound and Related Analogues
Academic research has extensively explored the synthetic utility and biological potential of this compound and its analogues. Studies focus on developing novel synthetic methodologies to access these scaffolds and their derivatives. researchgate.net This includes traditional methods like the cyclization of β-amino acids and more modern approaches.
A significant portion of research is dedicated to the medicinal chemistry applications of piperidine diones. Analogues such as piperidine-2,6-diones and piperidine-2,4-diones are prominent in these investigations. researchgate.netnih.gov For example, a series of piperidine-2,6-dione derivatives have been synthesized and evaluated as potential multireceptor atypical antipsychotics, showing high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Another analogue, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, has been studied as an inhibitor of the enzyme aromatase, which is relevant in cancer therapy. nih.gov The glutarimide (B196013) (piperidine-2,6-dione) core is a structural component of several well-known pharmacological agents, including thalidomide (B1683933) and lenalidomide. wikipedia.org
The research landscape also covers the synthesis of hybrid molecules where the piperidine-dione nucleus is combined with other heterocyclic systems to explore new chemical space and biological activities. researchgate.net Computational and molecular modeling studies are often employed to understand the structure-activity relationships of these compounds and to predict their interaction with biological targets. nih.gov
Table 2: Examples of Researched Piperidine-dione Analogues
| Compound Class | Core Structure | Investigated Biological Activity | Reference |
|---|---|---|---|
| Piperidine-2,6-diones | Glutarimide ring | Antipsychotic, Aromatase inhibition | nih.govnih.gov |
| Piperidine-2,4-diones | Piperidine with ketones at C2 and C4 | Antibacterial, Antifungal, Anticancer | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOHEDUVVUVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Strategies for Piperidine 2,3 Dione and Its Derivatives
Classical Synthetic Routes
Classical approaches remain a cornerstone for the synthesis of the piperidine-2,3-dione framework, primarily involving intramolecular cyclization reactions of appropriately functionalized acyclic precursors.
Cyclization reactions represent a direct and common strategy for forming the six-membered piperidine (B6355638) ring. The choice of starting material, such as amino acids or β-keto esters, dictates the specific pathway and reaction conditions.
The cyclization of amino acids and their derivatives is a frequently utilized method for constructing the this compound skeleton. This approach leverages the inherent functionality of amino acids to facilitate intramolecular ring closure. For instance, β-amino acids can be reacted with suitable reagents to form the piperidine ring. A related strategy involves the cyclization of 6-oxoamino acids, which can be prepared via methods like the conjugate addition of β-amino organozinc reagents, to yield piperidine structures. whiterose.ac.uk The process often involves the formation of an amide bond followed by a subsequent ring-closing reaction.
Table 1: Examples of Amino Acid-Based Cyclization
| Precursor Type | Reaction Description | Resulting Structure | Citation |
| β-Amino Acids | Reaction with suitable reagents to promote intramolecular cyclization. | Piperidine ring | |
| 6-Oxoamino Acids | Cyclization following conjugate addition of β-amino organozinc reagents. | Piperidine derivatives | whiterose.ac.uk |
Another prominent classical route involves the intramolecular cyclization of β-keto esters. This method, often a variation of the Dieckmann condensation, is effective for creating piperidine-dione systems. Research has demonstrated the synthesis of piperidin-2,4-diones, structurally related to the 2,3-dione, from β-keto ester precursors. ucl.ac.uk The reaction typically proceeds by treating the β-keto ester with a strong base, such as sodium hydride and butyllithium, to generate a dianion which then undergoes intramolecular cyclization. acs.org The subsequent workup, often involving decarboxylation, yields the desired piperidine-dione core. ucl.ac.uk
Table 2: Dieckmann Cyclization for Piperidine-Dione Synthesis
| Substrate | Reagents | Key Transformation | Product | Citation |
| β-Keto Ester | 1. NaOMe (2 eq), MeOH, reflux2. MeCN, 1% H₂O, reflux | Intramolecular cyclization and decarboxylation. | 6-methylpiperidin-2,4-dione | ucl.ac.uk |
| β-Keto Ester | Sodium Hydride, Butyllithium | Intramolecular cyclization via dianion formation. | This compound |
Cyclization of Amino Acids and Their Derivatives
Annulation Strategies
Annulation strategies involve the formation of the piperidine ring by constructing two new bonds in a single synthetic sequence, often from two or more components. These methods provide a powerful means to build molecular complexity rapidly.
Intermolecular annulation processes are versatile methods for constructing piperidine rings from separate molecular fragments. These reactions, including [3+3], [4+2], and [5+1] cycloadditions, combine two reactants to form the six-membered ring. nih.govnih.gov For example, a palladium-catalyzed [4+2] annulation has been successfully used to access functionalized piperidines, including those with fluorine substituents. nih.gov Similarly, gold-catalyzed annulation procedures can directly assemble piperidine structures from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com These methods offer divergent pathways to various N-heterocycles, where mechanistic switching can lead to either [3+2] or [4+2] annulation products for pyrrolidine (B122466) and piperidine synthesis, respectively. rsc.org
Table 3: Overview of Intermolecular Annulation Reactions
| Annulation Type | Catalyst/Conditions | Reactants | Product | Citation |
| [4+2] Annulation | Palladium (Pd) catalyst | Vinyl-substituted compounds and a C2-N synthon | Fluorinated N-Heterocycles | nih.gov |
| [5+1] Annulation | Acid-mediated | Arylamines and cyclic ethers | 4-chloropiperidines | nih.gov |
| [3+3] Cyclization | Piperidine-mediated | 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles | 2-Aminochromeno[2,3-b]pyridine derivatives | nih.gov |
| Gold-Catalyzed Annulation | Gold (I) complex | N-allenamides and alkene-tethered oxime ethers | Substituted piperidines | ajchem-a.com |
In the intermolecular synthesis of piperidines, two-component reactions that form a combination of C-N and C-C bonds, or two C-N bonds, are particularly common. nih.gov A widely used method for C-N bond formation is reductive amination, which involves the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine group. nih.gov This strategy has been applied in [5+1] annulations. A notable example is the hydrogen borrowing [5+1] annulation method, which forms two new C-N bonds through a sequence of iridium(III)-catalyzed oxidation, amination, and imine reduction. nih.gov Another approach is the electroreductive cyclization of an imine with terminal dihaloalkanes, which proceeds via the formation of C-N and C-C bonds to yield piperidine derivatives. beilstein-journals.org
Two-Component Reactions for C-N and C-C Bond Formation
Reductive Amination Methods
Advanced Synthetic Approaches
Iridium catalysts have emerged as powerful tools in the synthesis of piperidines, enabling highly selective transformations. nih.gov A notable application is the iridium(III)-catalyzed "hydrogen borrowing" annulation method. nih.gov This process involves two sequential cascades: the oxidation of a hydroxyl group, amination, and subsequent imine reduction via hydrogen transfer mediated by the metal catalyst. nih.gov
This strategy allows for the formation of two new C-N bonds in a single operation, with the first amination being intermolecular and the second intramolecular. nih.gov An important advantage of this approach is its potential for stereoselectivity, providing a route to enantiomerically enriched C4-substituted piperidines. nih.gov The use of water as a solvent can prevent the racemization of sensitive substrates. nih.gov Iridium(III) catalysts have also been successfully employed in the ionic hydrogenation of pyridines to produce a wide array of multi-substituted piperidines in high yields. chemrxiv.org This method is scalable and tolerates reduction-sensitive functional groups. chemrxiv.org
| Catalyst | Reaction Type | Key Features | Reference |
| Iridium(III) complex | Hydrogen borrowing annulation | Stereoselective, forms two C-N bonds, water as solvent prevents racemization | nih.gov |
| Iridium(III) complex | Ionic hydrogenation of pyridines | Tolerates sensitive functional groups, scalable, high yields | chemrxiv.org |
Copper-catalyzed reactions represent a versatile and efficient method for constructing heterocyclic rings, including piperidine derivatives. These processes often involve cascade reactions that allow for the formation of multiple bonds in a single step. organic-chemistry.org
One example is the copper(I)-catalyzed radical enantioselective cyclization. nih.gov Light-mediated intramolecular radical carbocyclization has been developed to synthesize fluorine-containing heterocyclic compounds from vinylidenecyclopropanes. nih.gov Another approach involves a copper-catalyzed aminocyanation of alkenes, which proceeds through a distal cyano migration to generate β-amino nitriles. researchgate.net
Copper(I)-catalyzed cascade reactions involving intermolecular addition and intramolecular C-N coupling have been used to synthesize 2-heterobenzimidazoles, a process that shares mechanistic principles applicable to piperidine synthesis. organic-chemistry.org Optimization of these reactions often involves screening catalysts, ligands, and solvents, with CuI frequently being the optimal catalyst and ligands like L-proline enhancing efficiency. organic-chemistry.org
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Copper(I) | Radical enantioselective cyclization | Vinylidenecyclopropanes | Light-mediated, synthesis of fluorine-containing heterocycles | nih.gov |
| Copper | Aminocyanation | Alkenes, O-benzoylhydroxylamines | Distal cyano migration, generates β-amino nitriles | researchgate.net |
| CuI / L-proline | Cascade addition/cyclization | o-haloarylcarbodiimides, N-/O-nucleophiles | One-pot synthesis, forms multiple bonds | organic-chemistry.org |
Metal-Catalyzed Synthesis
Palladium-Catalyzed Enantioselective Amination
Palladium catalysis has emerged as a powerful tool for the construction of nitrogen-containing heterocycles. In the context of piperidine synthesis, palladium-catalyzed enantioselective amination reactions have been explored. For instance, Liu et al. developed an enantioselective approach for the oxidative amination of non-activated alkenes using a palladium catalyst with a novel pyridine-oxazoline ligand. This method allows for the difunctionalization of a double bond with the simultaneous formation of an N-heterocycle. While this specific methodology was applied to the synthesis of substituted piperidines, the principles could be adapted for the construction of the this compound ring system from appropriate acyclic precursors.
A notable example of palladium-catalyzed synthesis leading to a related dione (B5365651) structure involves the [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones, which yields piperidine-2,6-dione derivatives under mild conditions. tandfonline.com This reaction proceeds via an aza-1,4-dipole generated in situ. Although this method produces the 2,6-dione isomer, it highlights the potential of palladium catalysis in constructing the core piperidine-dione ring.
Furthermore, the enantioselective synthesis of 3,3-disubstituted piperidinones has been achieved through palladium-catalyzed decarboxylative allylic alkylation of lactams. nih.gov This method provides access to chiral piperidinone derivatives, which could serve as precursors for piperidine-2,3-diones. The use of chiral ligands, such as (S)-(CF₃)₃-t-BuPHOX, is crucial for achieving high enantioselectivity in these transformations. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Piperidine Derivative Synthesis
| Catalyst/Ligand | Reactants | Product Type | Key Features | Reference |
| Palladium/Pyridine-Oxazoline | Non-activated alkenes | Substituted Piperidines | Enantioselective oxidative amination | |
| Pd₂(dba)₃ | Amido-tethered allylic carbonates, Oxazol-5-(4H)-ones | Piperidine-2,6-dione derivatives | [4+2] cycloaddition, Mild conditions | tandfonline.com |
| Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | Lactams | 3,3-Disubstituted Piperidinones | Enantioselective decarboxylative allylic alkylation | nih.gov |
This table is based on data for related piperidine derivatives, as direct palladium-catalyzed synthesis of this compound was not found in the provided search results.
Gold-Catalyzed Annulation Procedures
Gold catalysis has gained prominence in organic synthesis due to the unique reactivity of gold catalysts in activating alkynes and allenes. In the realm of piperidine synthesis, gold-catalyzed annulation procedures have been developed. For example, Marcote et al. presented a gold-catalyzed annulation for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers or esters. nih.gov This methodology offers a direct route to complex piperidine structures.
Another relevant approach is the gold(I)-catalyzed intramolecular cyclization of ε-N-protected propargylic esters, which provides access to piperidinyl enol esters and piperidinyl ketones under mild conditions. beilstein-journals.org The proposed mechanism involves a gold-catalyzed intramolecular rearrangement followed by nucleophilic attack of the protected nitrogen atom. beilstein-journals.org Such strategies could potentially be tailored for the synthesis of this compound by using appropriately functionalized starting materials.
Furthermore, a modular approach to substituted piperidin-4-ols involves a gold-catalyzed cyclization of N-homopropargyl amides to form a cyclic imidate, which then undergoes further transformations. nih.gov This highlights the utility of gold catalysis in constructing the piperidine core from acyclic precursors.
Table 2: Gold-Catalyzed Annulation for Piperidine Scaffolds
| Catalyst | Reactants | Product Type | Key Features | Reference |
| Gold(I) catalyst | N-allenamides, Alkene-tethered oxime ethers/esters | Substituted Piperidines | Direct assembly of complex piperidines | nih.gov |
| Gold(I) catalyst | ε-N-protected propargylic esters | Piperidinyl enol esters/ketones | Intramolecular cyclization, Mild conditions | beilstein-journals.org |
| Gold(I) catalyst | N-homopropargyl amides | Substituted Piperidin-4-ols | Modular approach from acyclic precursors | nih.gov |
This table presents examples of gold-catalyzed synthesis of piperidine derivatives, as direct gold-catalyzed synthesis of this compound was not explicitly found in the search results.
Iron-Catalyzed Reductive Amination
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemical transformations. Iron-catalyzed reductive amination has been successfully employed for the synthesis of piperidines. A notable example is the method developed by Darcel and colleagues, which utilizes an iron catalyst for the reductive amination of ω-amino fatty acids. mdpi.com In this reaction, phenylsilane (B129415) plays a crucial role as it facilitates the formation and reduction of the imine, initiates cyclization, and reduces the resulting piperidinone intermediate. mdpi.com This methodology is efficient for preparing various cyclic amines, including piperidines. mdpi.com
A patent (CN109180564B) describes a scalable route for the synthesis of 1-methylthis compound (B3051092), a derivative of the target compound, which involves a reductive amination step. The process includes the condensation of levulinic acid with methylamine, followed by cyclization, reduction, and oxidation to yield the final diketone.
Furthermore, iron carbonyl complexes have been used as catalysts for reductive amination in isopropanol/water media, which act as hydrogen sources. unisi.it This sustainable, hydrogen-free process proceeds via the formation of a hydridocarboferrate species that hydrogenates the in situ formed imine. unisi.it
Table 3: Iron-Catalyzed Reductive Amination for Piperidine Synthesis
| Catalyst | Reactants | Product Type | Key Features | Reference |
| Iron complex | ω-Amino fatty acids, Phenylsilane | Piperidines | Efficient cyclization and reduction | mdpi.com |
| Not specified | Levulinic acid, Methylamine | 1-Methylthis compound | Scalable, Multi-step synthesis | |
| Fe₃(CO)₁₂ or Fe₂(CO)₉ | Aldehydes/Ketones, Amines | Various amines | Sustainable, Hydrogen-free, Isopropanol/water as H₂ source | unisi.it |
Stereoselective Synthesis Methodologies
The stereochemistry of piperidine derivatives is often crucial for their biological activity, making stereoselective synthesis a key area of investigation.
Principles of Memory of Chirality in Asymmetric Synthesis
The "memory of chirality" (MOC) is a fascinating principle in asymmetric synthesis where the stereochemical information of a chiral starting material is temporarily retained in a reactive intermediate, even after the original stereocenter is destroyed. This allows for the formation of a new stereocenter with a predictable configuration. This principle has been applied to the synthesis of chiral piperidines.
For example, the intramolecular Sₙ2' cyclization of α-amino ester enolates has been shown to produce piperidine derivatives with vicinal quaternary-tertiary stereocenters with excellent diastereo- and enantioselectivity through the MOC effect. nih.govresearchgate.netresearchgate.net DFT calculations have provided a mechanistic rationale for the preservation of chirality. nih.govresearchgate.netresearchgate.net This method is particularly powerful as it allows for the construction of stereochemically rich piperidines from readily available chiral α-amino acids. mdpi.com The chirality of the starting amino acid is almost completely preserved during the enolate formation and subsequent cyclization. mdpi.com
Application of Chiral Ligands and Catalysts
The use of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. A wide variety of chiral ligands have been developed and successfully applied in the enantioselective synthesis of piperidine derivatives. researchgate.netresearchgate.net These ligands coordinate to a metal center to create a chiral environment, which directs the stereochemical outcome of the reaction.
Examples of chiral ligands used in piperidine synthesis include:
Pyridine-oxazoline ligands: Used in palladium-catalyzed enantioselective amination of alkenes.
P-chiral bisphosphorus ligands: Employed in rhodium-catalyzed enantioselective hydrogenation of enamides. mdpi.com
Chiral P,N-ligands: Utilized in iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com
Chiral phosphine (B1218219) ligands: A staple in asymmetric transition metal catalysis. researchgate.net
Bisoxazoline (BOX) ligands: Pioneered for widespread use in catalytic asymmetric synthesis. researchgate.net
These chiral catalysts and ligands enable the synthesis of specific enantiomers of piperidine derivatives, which is of paramount importance for the development of chiral drugs. google.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk In the context of this compound synthesis, several green chemistry approaches can be considered.
The use of catalysts, especially those based on earth-abundant and non-toxic metals like iron, is a key principle of green chemistry. chemrxiv.org As discussed in section 2.2.1.5, iron-catalyzed reductive amination provides a more sustainable alternative to methods that use stoichiometric amounts of hazardous reagents. mdpi.comunisi.it
Another green approach is the use of environmentally benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. ucl.ac.uk For instance, an efficient synthesis of N-substituted piperidones was developed using a green chemistry approach, highlighting the advantages over classical methods like the Dieckmann condensation. researchgate.net The use of ionic liquids as recyclable solvents has also been explored for the synthesis of piperidine-2,4-dione derivatives. tandfonline.com
Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently green as they reduce the number of synthetic steps, minimize waste generation, and improve atom economy. rsc.org One-pot four-component reactions have been developed for the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which share a similar heterocyclic core. researchgate.net
Table 4: Green Chemistry Approaches in Piperidine Synthesis
| Green Chemistry Principle | Application in Piperidine Synthesis | Example | Reference |
| Use of Catalysis | Iron-catalyzed reductive amination | Synthesis of piperidines from ω-amino fatty acids | mdpi.com |
| Safer Solvents | Use of water or ethanol, ionic liquids | Synthesis of N-substituted piperidones, piperidine-2,4-diones | researchgate.nettandfonline.com |
| Atom Economy | Multicomponent reactions | One-pot synthesis of pyrano[2,3-d]pyrimidine-2,4-diones | researchgate.net |
This table provides examples of green chemistry principles applied to the synthesis of piperidine and related dione derivatives.
Water-Catalyzed Reactions
The synthesis of piperidine rings often involves reactions that are sensitive to water, where its presence can lead to the formation of by-products with alcohol residues through hydrolysis. nih.gov However, specific synthetic routes can leverage water as a co-solvent to enhance reaction efficiency. For instance, in the Suzuki-Miyaura coupling used to introduce aryl groups onto a piperidine precursor, a dioxane/H₂O solvent system is commonly employed. While not a direct catalysis by water, its role as a polar protic solvent is crucial for the solubility of reagents like potassium carbonate and facilitating the catalytic cycle. Similarly, deprotection steps to remove protecting groups like Boc are often conducted in the presence of water and acid. The high solubility of hydrochloride salts of piperidine derivatives in water is also a key factor in their purification and handling during synthesis.
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound core, characterized by its adjacent ketone and amide functionalities, offers multiple sites for chemical modification. These modifications are crucial for developing new derivatives with tailored chemical properties and biological activities.
Alkylation is a primary strategy for modifying the piperidine-dione scaffold, occurring at either the nitrogen atom (N-alkylation) or a carbon atom (C-alkylation). N-alkylation of the piperidine nitrogen is a common approach to introduce various substituents. For example, the nitrogen of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione can be alkylated to afford a series of 1-alkyl derivatives. nih.gov A direct N-methylation of this compound can be achieved using methyl iodide in the presence of a base, which deprotonates the lactam nitrogen to enhance its nucleophilicity.
C-alkylation typically occurs at the carbon atom positioned between the two carbonyl groups (the α-carbon), which is activated by the adjacent electron-withdrawing groups. However, regioselectivity can be an issue. For N-Boc protected piperidine-2,4-dione, a method for regioselective γ-alkylation has been developed, highlighting the importance of the counter-ion in directing the reaction. researchgate.net For piperidine-2,6-diones, alkylation of an α-pyridylacetic ester precursor followed by reaction with acrylamide (B121943) is a viable route. google.com
| Substrate | Reagent | Conditions | Product |
| This compound | Methyl iodide | Base | 1-Methylthis compound |
| 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | Alkyl halides | Base | 1-Alkyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-diones nih.gov |
| N-Boc-piperidine-2,4-dione | Various electrophiles | Lithium base | 5-Substituted-2,4-dioxopiperidines researchgate.net |
The active methylene (B1212753) group at the C-4 position of the this compound ring can participate in condensation reactions with aldehydes and ketones. This reactivity is analogous to that observed in other dicarbonyl systems. The Knoevenagel condensation, often catalyzed by piperidine itself, is a classic method for C-C bond formation. sci-hub.semdpi.com In the context of modifying the piperidine-dione scaffold, the dione acts as the active methylene component.
For instance, various aldehydes can condense with piperidine-2,6-diones in the presence of a catalyst like zinc chloride. derpharmachemica.com Similarly, piperazine-2,5-diones undergo condensation with aldehydes, catalyzed by anhydrous sodium acetate (B1210297) in acetic anhydride (B1165640), to form arylidene derivatives. researchgate.net These reactions typically proceed through the formation of an enolate, which then attacks the carbonyl group of the aldehyde, followed by dehydration to yield an α,β-unsaturated product. sci-hub.se Aldol-type condensations have also been reported, where an enolate from a dicarbonyl compound adds to a ketone, followed by an intramolecular cyclization. masterorganicchemistry.comresearchgate.net
| Piperidinedione Substrate | Condensation Partner | Catalyst/Conditions | Product Type |
| Piperidine-2,6-diones | Primary amines | ZnCl₂ | Substituted piperidine-2,6-diones derpharmachemica.com |
| Piperazine-2,5-dione | Aromatic aldehydes | Sodium acetate / Acetic anhydride | 3,6-Di(arylidene)piperazine-2,5-diones researchgate.net |
| Aldehyde 19 | β-keto esters | Piperidine / Refluxing ethanol | Bicyclic pyridinone structures nih.gov |
| Dehydroacetic acid (DHA) | Aliphatic aldehydes | Piperidine | 2,3-dihydro-2-alkyl-7-methyl-4H,5H-pyrano[4,3-b]pyran-4,5-diones clockss.org |
The two carbonyl groups of this compound are susceptible to both oxidation and reduction, providing a pathway to further functionalized derivatives.
Reduction: The ketone groups can be selectively reduced to hydroxyl groups. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. For example, the reduction of 1-methylthis compound with these reagents yields 1-methylpiperidine-2,3-diol.
Oxidation: While the existing carbonyls are in a high oxidation state, the scaffold itself can be part of an oxidative process. For example, the synthesis of this compound derivatives can be achieved through the direct C(sp³)–H oxidation of β-(alkoxy)imino carbonyl compounds using copper acetate and molecular oxygen. jst.go.jp More complex piperidine derivatives can be formed through further oxidation reactions, for which agents like potassium permanganate (B83412) or chromium trioxide (Jones reagent) can be used.
| Reaction Type | Substrate | Reagent | Product |
| Reduction | 1-Methylthis compound | Sodium borohydride or Lithium aluminum hydride | 1-Methylpiperidine-2,3-diol |
| Oxidation | 1-Methylthis compound | Jones reagent (CrO₃/H₂SO₄) | Further oxidized derivatives |
| Reduction | Piperidine-2,6-dione | - | Piperidine-2,6-diol |
| Oxidation | (S)-3-Amino-piperidine-2,6-dione | - | Corresponding oxo derivatives |
The electrophilic carbon atoms of the carbonyl groups in this compound are targets for various nucleophiles. These reactions are fundamental for constructing more complex molecular architectures.
Examples from closely related piperidone systems illustrate this strategy. In N-carbamate-2-methoxy-3-piperidones, the carbonyl at the 3-position undergoes nucleophilic addition with organometallic reagents like 2-furyllithium. uni-regensburg.de It also participates in aldol (B89426) reactions and additions with potassium cyanide. uni-regensburg.de Such additions are crucial for introducing new carbon-based functional groups and extending the molecular framework. Similarly, the amino group of (S)-3-amino-piperidine-2,6-dione can act as a nucleophile in substitution reactions. Unexpected nucleophilic additions have also been observed where piperidine, often used as a basic catalyst, attacks an activated electron acceptor, leading to cyclization. mdpi.comresearchgate.net
| Substrate (Analog) | Nucleophile | Conditions | Product Type |
| N-carbamate-2-methoxy-3-piperidone | 2-Furyllithium | - | Tertiary alcohol uni-regensburg.de |
| N-carbamate-2-methoxy-3-piperidone | Potassium cyanide | - | Cyanohydrin derivative uni-regensburg.de |
| (S)-3-Amino-piperidine-2,6-dione | - | - | Participates in nucleophilic substitution |
| 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Piperidine | Base for Knoevenagel reaction | Unexpected cyclized pyridine (B92270) derivative mdpi.com |
Structural modifications to the piperidine-dione scaffold are a key strategy for optimizing biological activity and exploring structure-activity relationships (SAR). ontosight.ai The goal is to enhance potency, selectivity, and pharmacokinetic properties.
One common strategy involves introducing various alkyl or aryl groups at different positions of the ring. For example, in a series of 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones, varying the length of the 3-alkyl chain significantly impacted their inhibitory activity against the aromatase enzyme, with the 3-octyl derivative showing maximum potency. nih.gov Similarly, modifying the N-1 position with different alkyl chains also modulated activity. nih.gov
Another approach is to introduce substituents that alter the compound's physicochemical properties, such as lipophilicity. Adding methyl groups or aromatic rings can increase lipophilicity, which may improve bioavailability. The spatial arrangement of the dione groups is also critical; adjacent diones (as in the 2,3-dione isomer) may favor chelation or specific interactions with enzyme active sites. Hybrid molecules, where the piperidine-dione scaffold is linked to other known pharmacophores, are also designed to target multiple biological pathways or improve binding selectivity. nih.gov
| Scaffold | Structural Modification | Biological Target/Activity | Key Finding |
| 3-(4-pyridyl)piperidine-2,6-dione | Variation of 3-alkyl and 1-alkyl chains | Aromatase inhibition | Inhibitory activity was maximal for the octyl derivatives in both series. nih.gov |
| Piperidine-dione | Addition of methyl or aromatic groups | General bioavailability | Increased lipophilicity can improve bioavailability. |
| Piperidine | Introduction of a piperidinyl-hydrazidoureido linker to SLC-0111 | Carbonic Anhydrase (CA) IX and XII inhibition | The piperidine residue was introduced to assess rigidity and improve binding selectivity. nih.gov |
| Piperidine-dione | Position of dione groups (e.g., 2,3- vs 2,6-) | Enzyme interaction | Adjacent diones may favor chelation or specific enzyme interactions. |
Iii. Reactivity Profiles and Chemical Transformations of Piperidine 2,3 Dione
Mechanistic Studies of Reaction Pathways
The reactivity of piperidine-2,3-dione is a subject of interest in organic synthesis. Mechanistic studies, often drawing parallels with analogous structures like isatin (B1672199) (1H-indole-2,3-dione), provide insight into its chemical transformations.
The reaction of this compound with nucleophiles is characterized by an initial attack on one of the carbonyl carbons, which can be followed by the opening of the piperidine (B6355638) ring. Studies on the analogous compound, isatin, demonstrate that reactions with secondary amines, such as piperidine, in aqueous methanol (B129727) proceed through a nucleophilic attack on the C-2 carbonyl group. maxapress.commaxapress.com This initial addition leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring cleavage. maxapress.commaxapress.com The presence of water is often crucial for this ring-opening process to occur. maxapress.commaxapress.comresearchgate.net This mechanism is supported by the identification of ring-opened products, such as 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives in the case of isatin reactions. maxapress.commaxapress.com A similar pathway is proposed for this compound, where a nucleophile would preferentially attack the C-2 amide carbonyl, leading to the cleavage of the amide bond and the formation of a ring-opened product. The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which is well-documented for other heterocyclic systems, provides a framework for understanding such transformations where a nucleophilic attack is followed by ring opening and subsequent ring closure to form a new heterocyclic system.
Intramolecular cyclization represents a key strategy for the synthesis of the piperidine ring structure itself. nih.gov While not starting from this compound, these mechanisms illustrate the principles that can be applied to its synthesis. Typically, a substrate containing a nitrogen source (like an amino group) and an active site for cyclization are required. nih.gov The formation of the new C-N or C-C bond can be achieved through various methods, including metal-catalyzed cyclization, radical-mediated cyclization, and condensation reactions. nih.gov For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to yield piperidines. nih.gov Another approach involves the acid-mediated [5+1] annulation, which proceeds through an aza-Pummerer cyclization. nih.gov In the context of forming this compound, one could envision an intramolecular cyclization of a suitably functionalized δ-amino-α,β-dicarbonyl compound. Undesired cyclization reactions have also been observed with piperidine in other contexts, leading to the formation of complex heterocyclic systems. mdpi.com
The reactivity of the this compound ring is significantly influenced by both electronic and steric effects. The presence of two carbonyl groups creates an electron-deficient character, making the carbonyl carbons electrophilic and susceptible to nucleophilic attack. Electron-withdrawing substituents on the piperidine ring would be expected to further increase the electrophilicity of the carbonyl carbons, thereby enhancing reactivity towards nucleophiles. Conversely, electron-donating groups would decrease reactivity.
Role of Tetrahedral Intermediates in Reaction Kinetics
Formation of Specialized this compound Derivatives
The versatile reactivity of this compound allows for its use as a scaffold in the synthesis of a variety of derivatives with potential applications in medicinal chemistry and other fields.
This compound is a useful intermediate for the synthesis of hydrazone derivatives. One specific example is the formation of 3-[4-[(N-methylaminosulfonyl)methyl]phenylhydrazone]. This synthesis is achieved through diazotization and coupling reactions, resulting in a 68% yield with a melting point of 210–212°C (with decomposition). The formation of hydrazones from piperidone precursors is a well-established reaction in organic synthesis. nih.gov
Table of Research Findings on this compound Reactivity
| Section | Key Finding | Analogous Compound Studied | Citation |
| 3.1.1 | Nucleophilic attack occurs at the C-2 carbonyl followed by ring opening. | Isatin | maxapress.commaxapress.com |
| 3.1.2 | Intramolecular cyclization is a common method for forming the piperidine ring. | Linear amino-aldehydes | nih.gov |
| 3.1.3 | The breakdown of the tetrahedral intermediate is often the rate-limiting step. | Isatin derivatives | maxapress.commaxapress.com |
| 3.1.4 | Reactivity is governed by the electronic and steric properties of substituents. | Substituted piperidines | scbt.com |
| 3.2.1 | This compound can be converted to its hydrazone derivative. | This compound |
Synthesis and Reactivity of Piperidine-2,6-dione Analogues
Piperidine-2,6-dione analogues, characterized by a six-membered ring with two carbonyl groups, are pivotal in medicinal chemistry. vulcanchem.comontosight.ai Their synthesis and reactivity are well-documented, providing a framework for understanding the broader class of piperidinediones.
Synthesis: Common synthetic strategies for the piperidine-2,6-dione core involve cyclization reactions. One prevalent method is the condensation of glutaric anhydride (B1165640) with an appropriate aniline (B41778) derivative in a solvent like toluene. researchgate.net Another approach involves the cyclization of glutamic acid derivatives. vulcanchem.comontosight.ai More complex substituted analogues can be prepared via Michael addition reactions; for instance, reacting aromatic aldehydes or cycloalkanones with cyanoacetamide produces α-cyanocinnamides, which then undergo Michael addition with reagents like ethyl cyanoacetate (B8463686) to form the piperidine-2,6-dione ring. researchgate.net Functional groups can also be introduced onto a pre-formed ring, such as the amination of a piperidine-2,6-dione to create compounds like (S)-3-Amino-piperidine-2,6-dione.
Reactivity: The reactivity of the piperidine-2,6-dione scaffold is dominated by its functional groups. The presence of amino and carbonyl groups facilitates diverse hydrogen bonding and dipole-dipole interactions. scbt.com The amino group on analogues like 3-aminopiperidine-2,6-dione (B110489) can readily participate in nucleophilic substitution reactions, making it a valuable building block for more complex molecules. scbt.com The dual carbonyl groups can be reduced to hydroxyl groups, and the lactam nitrogen can be alkylated using various alkyl halides to produce N-substituted derivatives. researchgate.net The stereochemistry of substituents, such as the (S)-configuration in 3-amino-piperidine-2,6-dione hydrochloride, can be crucial for specific interactions with biological targets.
| Analogue Name | Molecular Formula | Key Synthetic Feature | Noteworthy Reactivity/Feature | Reference |
|---|---|---|---|---|
| (S)-3-Amino-piperidine-2,6-dione hydrochloride | C₅H₉ClN₂O₂ | Amination of the piperidine-2,6-dione core, followed by resolution and salt formation. | Amino group participates in nucleophilic substitution; keto groups can be reduced. Chiral (S)-configuration is key for specific biological interactions. | |
| 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione | C₁₃H₁₂N₂O₃ | Typically involves cyclization of a glutamic acid derivative and subsequent introduction of the aminobenzofuran moiety via coupling reactions. | The lactam ring offers rigidity and hydrogen-bonding capacity. The 3-position substitution creates a specific stereoelectronic environment. | vulcanchem.com |
| 3-Methylpiperidine-2,6-dione | C₆H₉NO₂ | Condensation of glutamic acid or its derivatives with reagents to introduce the methyl group. | Exhibits typical properties of amides and ketones, with potential for anticonvulsant and antimicrobial activity in its derivatives. | ontosight.ai |
| (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | C₁₃H₁₄N₂O₄ | Protection of the amino group on 3-aminopiperidine-2,6-dione as a benzyl (B1604629) carbamate (B1207046). | The carbamate moiety serves as a reactive site for acylation reactions. The dual carbonyls engage in strong hydrogen bonding. | scbt.com |
Pyrrolidine-2,3-dione (B1313883) Analogs as Precursors or Related Structures
Pyrrolidine-2,3-diones, containing a five-membered ring, are structurally related to piperidinediones and serve as important intermediates in the synthesis of various heterocyclic compounds and natural product analogues. researchgate.netresearchgate.net Their distinct ring size imparts different chemical properties compared to the six-membered piperidine systems.
Structural Comparison and Reactivity: The five-membered pyrrolidine-dione ring generally exhibits higher reactivity compared to the six-membered piperidine-dione, a factor that influences its target affinity in biological systems. The piperidine-dione ring, however, offers greater structural versatility for substitutions. Pyrrolidine-2,3-diones are recognized as valuable precursors for constructing diverse and complex heterocyclic scaffolds. mdpi.commdpi.com Condensation reactions with nucleophiles, such as amines, typically occur at the C3-position of the pyrrolidine-2,3-dione ring. researchgate.net
Synthesis: A variety of methods exist for synthesizing the pyrrolidine-2,3-dione core. One advanced strategy involves the [4+2]-cycloaddition (Diels-Alder reaction) of [e]-fused 1H-pyrrole-2,3-diones with electron-rich dienophiles to create complex, angularly annelated pyrrolidine-2,3-diones. mdpi.com Biocatalytic approaches have also been developed, using enzymes like laccase to catalyze the oxidation of catechols, which then react with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to yield highly functionalized pyrrolidine-2,3-diones stereoselectively. researchgate.net Furthermore, one-pot, three-component reactions are employed for the efficient synthesis of substituted pyrrolidine-2,3-dione libraries. nih.gov These derivatives are often explored for their potential as inhibitors of various enzymes. researchgate.netnih.gov
| Feature | Pyrrolidine-2,3-dione | This compound | Reference |
|---|---|---|---|
| Ring Size | Five-membered | Six-membered | |
| General Reactivity | Often exhibits higher reactivity and target affinity. | Offers greater structural versatility for substitution. | |
| Role in Synthesis | Important intermediates for pyrrolidine (B122466) alkaloids and other bioactive compounds. Precursors for complex heterocyclic scaffolds. | Crucial building blocks in the synthesis of complex organic molecules, particularly in medicinal chemistry. | researchgate.netresearchgate.net |
Hybrid Architectures Incorporating this compound (e.g., Isoindoline-1,3-dione-Piperidine Hybrids)
A modern strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.govresearchgate.net This approach has been successfully applied by incorporating the piperidine-dione scaffold, often a piperidine-2,6-dione, with other heterocyclic systems like isoindoline-1,3-dione.
Design and Synthesis: The molecular hybridization approach aims to develop new molecules with potentially optimized or multi-target activity. nih.govresearchgate.net A prominent example involves combining the isoindoline-1,3-dione fragment, found in thalidomide (B1683933), with the N-benzylpiperidine pharmacophore from donepezil. nih.gov The resulting hybrids are designed to target multiple factors in neurodegenerative diseases, such as cholinesterase inhibition and neuroinflammation. nih.gov Synthesis of these hybrids involves linking the two core structures, for example, by connecting the phthalimide (B116566) nitrogen of an isoindoline-1,3-dione derivative to a piperidine ring via an appropriate linker chain. mdpi.com
These heterodimeric structures are designed so that each component interacts with specific sites on a biological target. For instance, in cholinesterase inhibitors, the isoindoline-1,3-dione moiety can form π–π stacking interactions, while a piperidine ring may form cation-π interactions within the enzyme's active site. mdpi.com
| Hybrid Structure Type | Constituent Pharmacophores | Design Rationale / Target | Key Research Finding | Reference |
|---|---|---|---|---|
| Thalidomide–Donepezil Hybrids | Isoindoline-1,3-dione and N-benzylpiperidine | Multi-target-directed ligands for neurodegenerative diseases (targeting cholinesterases and neuroinflammation). | Resulting compounds showed good acetylcholinesterase (AChE) inhibitory activity and significantly decreased neuroinflammatory markers. | nih.gov |
| Heterodimeric Cholinesterase Inhibitors | Phthalimide (Isoindoline-1,3-dione) and various amine fragments (e.g., o-fluorobenzylamine) linked by a carbon chain. | Fragment-based design to create dual binding site inhibitors of cholinesterases. | Led to potent and selective acetylcholinesterase inhibitors with activity in the nanomolar range. | mdpi.com |
| Isoindoline-Piperidine-2,6-dione Hybrids | Isoindoline-1-one and Piperidine-2,6-dione | Development of immunomodulatory agents targeting proteins like Cereblon (CRBN). | Compounds like (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione are identified as direct binding targets of CRBN. | google.com |
Iv. Advanced Spectroscopic and Analytical Characterization of Piperidine 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of piperidine-2,3-dione, offering insights into its proton and carbon environments, as well as the potential for tautomeric equilibria.
Proton NMR (¹H NMR) for Tautomeric Equilibria and Proton Identification
Proton NMR (¹H NMR) is instrumental in identifying the various protons within the this compound structure and investigating the presence of tautomers, such as the keto-enol forms. The exchange between the diketo and enol forms is a relatively slow process on the NMR timescale, allowing for the potential observation of signals from both tautomers. nih.gov In contrast, the equilibrium between different enol forms is typically fast, resulting in averaged signals. nih.gov
The ¹H NMR spectrum can reveal characteristic signals for the NH proton, typically observed in the range of δ 4.0–4.4 ppm. Protons on the carbon framework will also exhibit distinct chemical shifts and coupling patterns that are informative of their connectivity. For instance, in analogous piperidinediones, methylene (B1212753) (CH₂) protons of the ring can appear as multiplets between δ 2.6 and 2.8 ppm. The presence of conjugated double bonds in enol tautomers can give rise to signals in the δ 6.6–7.5 ppm region. The integration of these signals allows for the quantification of the relative amounts of each tautomer present in solution. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for this compound Analogs
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| NH Proton | 4.0–4.4 | Singlet (s) | |
| Ring CH₂ | 2.6–2.8 | Multiplet (m) | |
| Conjugated C=CH | 6.6–7.5 | - | |
| N-CH₃ (in N-methyl derivative) | 3.41 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) for Carbonyl Group and Carbon Framework Analysis
Table 2: Representative ¹³C NMR Spectral Data for this compound Analogs | Carbon Atom | Chemical Shift (δ, ppm) | Reference | |---|---|---|---| | Ketone C=O | 170–200 | | | Amide N-C=O | 170–200 | | | C=O (in N-methyl derivative) | 207.8 | | | N-C=O (in N-methyl derivative) | 172.1 | | | N-CH₃ (in N-methyl derivative) | 38.4 | |
Silicon-29 NMR (²⁹Si NMR) for Organosilicon Derivatives
While not directly applicable to this compound itself, Silicon-29 NMR (²⁹Si NMR) is a vital technique for characterizing organosilicon derivatives of the compound. For instance, in studies involving 1-[3-(silsesquioxanyl)propyl]piperidine-2,6-dione derivatives, ²⁹Si NMR spectra are used to confirm the presence and environment of the silicon atoms within the silsesquioxane cage. researchgate.net The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom and the geometry of the silicon center.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. unitechlink.com The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, which typically appear in the region of 1680 to 1750 cm⁻¹. pressbooks.pub More specifically for diones, these strong absorptions are often observed near 1700 cm⁻¹.
Another key absorption is that of the N-H bond of the secondary amine within the piperidine (B6355638) ring. The N-H stretching vibration is expected to be found in the range of 3200–3400 cm⁻¹. The presence and characteristics of these bands provide confirmatory evidence for the core structure of this compound. For instance, in a related compound, 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one, the carbonyl stretch was observed at 1715 cm⁻¹ and the NH stretch at 3300 cm⁻¹. actascientific.com
Table 3: Characteristic IR Absorption Bands for this compound and Analogs
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| C=O Stretching | 1700 | Strong | |
| N-H Stretching | 3200–3400 | Medium to Strong | |
| C-H Stretching (aliphatic) | 2850–2960 | Medium | pressbooks.pub |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the m/z value with very high accuracy, which allows for the determination of the precise molecular formula of this compound and its derivatives. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
In addition to providing an accurate mass of the molecular ion, HRMS, often coupled with tandem mass spectrometry (MS/MS), elucidates the fragmentation patterns of the molecule. scielo.br When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides valuable structural information, helping to confirm the connectivity of atoms within the molecule. For piperidine alkaloids, common fragmentation processes include the loss of small neutral molecules like water (H₂O). scielo.br The presence of substituents on the piperidine ring can influence the fragmentation pathways observed. wvu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules containing chromophores. In this compound, the key chromophores are the two carbonyl (C=O) groups and the nitrogen atom of the amide. The technique can be used to detect conjugated systems, which may arise as intermediates during synthesis, and to determine the concentration of the compound in solution for applications like solubility studies.
The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the expected transitions would primarily be the n→π* (an electron from a non-bonding orbital, like the lone pairs on oxygen or nitrogen, to an anti-bonding π* orbital) and π→π* transitions associated with the carbonyl groups. While specific spectral data for the parent this compound is not extensively published, analysis of related structures provides insight. For example, certain pyridine (B92270) derivatives exhibit absorption maxima (λmax) at wavelengths such as 276 nm and 344 nm. scielo.br The precise wavelength and intensity of absorption are sensitive to the molecular environment, solvent polarity, and the presence of other functional groups.
UV-Vis spectroscopy is also employed in purity assessments. For instance, High-Performance Liquid Chromatography (HPLC) systems often use a UV detector set at a specific wavelength, such as 210 nm, to quantify the analyte as it elutes from the column.
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Polymorph Characterization
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For compounds like this compound, single-crystal X-ray diffraction can provide an unambiguous structural assignment, confirming connectivity, bond lengths, bond angles, and stereochemistry. This is particularly crucial for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. google.com
The analysis involves directing X-rays onto a single crystal and measuring the diffraction pattern produced. This pattern is then used to construct an electron density map, from which the atomic structure is solved. The quality of the structural refinement is often indicated by the R-factor (or R1), with values below 0.05 signifying a high-resolution structure.
Powder XRD (XRPD) is used to analyze a microcrystalline solid and is a primary tool for characterizing different polymorphs. Each crystalline form produces a unique diffraction pattern, defined by the position (in degrees 2θ) and intensity of the peaks. For example, a specific crystalline form of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B194619) is characterized by prominent peaks at 13.01° and 15.40° 2θ, with other distinguishing peaks also present. google.com
Detailed crystallographic data from single-crystal XRD studies on related compounds provide a clear example of the information obtained.
| Parameter | Compound 3a·½ H₂O | Compound 3d·½ H₂O |
|---|---|---|
| Formula Weight | 444.56 | 415.53 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2 | C2 |
| a (Å) | 26.891(5) | 18.908(4) |
| b (Å) | 5.533(1) | 5.419(1) |
| c (Å) | 18.631(4) | 19.087(4) |
| β (°) | 110.82(3) | 96.18(3) |
| Volume (ų) | 2468.3(8) | 2249.1(8) |
| Z (Molecules/unit cell) | 4 | 4 |
| Final R1 [I >2σ(I)] | 0.0787 | 0.0464 |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC, HPLC)
Chromatographic methods are fundamental to the synthesis and quality control of this compound, allowing for the separation, identification, and quantification of the compound in a mixture.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used primarily to monitor the progress of a chemical reaction. chesci.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, chemists can visualize the disappearance of reactants and the appearance of the desired product. chesci.com
High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for the separation, quantification, and purification of compounds. researchgate.net It is the standard method for assessing the purity of a final product. For piperidine derivatives, a common setup involves a reversed-phase column (like a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile. Detection is often achieved using a UV detector set to a wavelength where the compound absorbs light. Chiral HPLC, which uses a chiral stationary phase (e.g., Chiralpak IA or AD-H), is essential for separating and quantifying enantiomers, which is critical when the compound has a stereocenter.
| Compound | Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| 1-Methylthis compound (B3051092) | HPLC | C18 | Acetonitrile:Water (70:30, 0.1% TFA) | UV at 210 nm | |
| (R)-3-Amino-piperidine-2,6-dione hydrochloride | Chiral HPLC | Chiralpak IA | Not specified | UV | |
| Enantiomers of a 1-Methylthis compound derivative | Chiral HPLC | Chiralpak AD-H | Hexane:Isopropanol (85:15) | Not specified |
Elemental Analysis
Elemental analysis is a destructive technique that determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur, halogens) in a sample. It is a fundamental method for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages ("Found") are compared to the percentages calculated from the proposed molecular formula ("Calcd."). A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For a compound like this compound (C₅H₇NO₂), the theoretical elemental composition can be calculated based on its atomic weights. Experimental results for related, more complex piperidine derivatives illustrate how this data is presented and used for verification.
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|---|
| 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | C₁₃H₁₃N₃O₃ | Theoretical | 60.23 | 5.05 | 16.21 | medkoo.com |
| - | - | - | - | |||
| 3-Phenyl-1-(4-bromobutyl)piperidine-2,6-dione | C₁₅H₁₈BrNO₂ | Calcd. | 55.57 | 5.60 | 4.32 | researchgate.net |
| Found | 55.47 | 5.61 | 4.33 | |||
| 1-[4-{[4-Phenylthiazol-2-yl]hydrazono}-2,6-bis-(4-fluorophenyl)-3,5-dimethylpiperidin-1-yl]ethanone | C₃₀H₂₈F₂N₅OS | Calcd. | 67.91 | 5.32 | 10.56 | asianpubs.org |
| Found | 67.86 | 5.31 | 10.52 |
V. Computational Chemistry and Theoretical Studies of Piperidine 2,3 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for the computational investigation of piperidine (B6355638) derivatives. researchgate.netnih.gov DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying the electronic structure and reactivity of molecules like piperidine-2,3-dione. researchgate.net These calculations are instrumental in predicting a range of molecular properties and behaviors. rsc.org
DFT calculations are a valuable tool for modeling the reaction pathways of this compound, including key reactions like nucleophilic attacks on its carbonyl groups and potential ring-opening mechanisms. For instance, theoretical modeling can help predict the outcomes of oxidation, which can form more complex piperidine derivatives, and reduction, which converts the ketone groups to alcohols.
Computational methods, such as those based on DFT, can also predict intermediate stability and transition states, which guides the optimization of reaction conditions in synthetic chemistry. The study of reaction pathways for similar structures, like the cleavage of the C-N bond in piperidine, provides a basis for understanding how this compound might behave under various chemical conditions. researchgate.net
The structure of this compound features two ketone groups, making it susceptible to nucleophilic attack. Computational models can simulate these attacks, providing insight into the molecule's reactivity. In some cases, nucleophilic addition of a secondary amine, such as piperidine itself, can lead to unexpected cyclization reactions. mdpi.com
Ring-opening reactions are another critical aspect of piperidine chemistry that can be modeled. For example, studies have shown that the piperidine ring can be cleaved under certain conditions. acs.org In related compounds, ring-opening has been observed during reactions with sulfonyl chlorides, leading to the formation of open-chain structures. researchgate.net DFT calculations can help elucidate the mechanisms of such ring-cleavage reactions, predicting the stability of intermediates and the energy barriers involved.
The electronic properties of this compound can be analyzed using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. youtube.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. rsc.orgwuxibiology.comfrontiersin.org A smaller gap generally suggests higher reactivity. eurjchem.com For a derivative, 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethyl-piperidine-2,6-dione, the HOMO-LUMO energy gap was calculated to be 4.245 eV. nih.gov In another related dione (B5365651) structure, the HOMO-LUMO gap was determined to be 3.1 eV. rsc.org
Interactive Table:
Molecular Electrostatic Potential (MEP) surfaces are generated to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deactascientific.com The MEP map uses a color-coded scheme to indicate different electrostatic potential values on the molecule's surface. uni-muenchen.de
The MEP is a valuable tool for identifying the most active sites within a molecule. nih.govbohrium.com For piperidine derivatives, MEP analysis can reveal the regions most susceptible to interaction with other charged species, guiding the understanding of its chemical behavior. researchgate.net
Computational methods can be used to calculate the proton affinity (PA) and gas-phase basicity (GB) of molecules. mdpi.com These values provide a quantitative measure of a substance's basicity in the absence of a solvent. researchgate.net For molecules with multiple potential protonation sites, like this compound, these calculations can determine the most likely site of protonation. researchgate.net
For instance, in a study of a related compound, cytisine, which contains a piperidine ring, calculations showed that the carbonyl oxygen is the preferred site of protonation in the gas phase, while the piperidine nitrogen is more readily protonated in water. researchgate.net Such computational insights are crucial for understanding the acid-base chemistry of these molecules. mdpi.com
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. mdpi.com For example, a good nucleophile is characterized by low values of chemical potential and electrophilicity, while a good electrophile has high values for these descriptors. mdpi.com
Interactive Table:
Proton Affinity and Gas-Phase Basicity Computations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.
Molecular docking simulations are instrumental in predicting the binding affinities of this compound derivatives to various biological targets. These predictions are typically expressed as a docking score or binding energy, with more negative values indicating a stronger interaction.
For instance, a study on a series of 1-H-isoindole-1,3(2H)-dione derivatives, which share structural similarities with the piperidine-dione scaffold, investigated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The binding affinities for these compounds with AChE were found to be in the range of -8.2 to -10.2 kcal/mol, suggesting the formation of stable complexes. semanticscholar.org
In another study, N,N-dimethyl arylpyranopyrimidinedione derivatives, which also contain a dione moiety, were docked against the human kinesin Eg5 protein. The compounds showed significant binding affinities, with the best-performing derivatives exhibiting binding energies of -7.28, -7.41, and -7.95 kcal/mol. uniba.it
Similarly, docking studies of 3-hydroxypyrimidine-2,4-dione derivatives as inhibitors of HIV reverse transcriptase-associated RNase H revealed binding free energy values (ΔGbind) ranging from -5.03 to -7.39 kcal/mol. brieflands.com
Table 1: Predicted Binding Affinities of Piperidine-dione Analogs to Various Biological Targets
| Compound Class | Target Protein | Binding Affinity Range (kcal/mol) |
|---|---|---|
| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | -8.2 to -10.2 semanticscholar.org |
| N,N-dimethyl arylpyranopyrimidinedione derivatives | Human Kinesin Eg5 | -7.28 to -7.95 uniba.it |
| 3-Hydroxypyrimidine-2,4-dione derivatives | HIV RT-associated RNase H | -5.03 to -7.39 brieflands.com |
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | HER2 Kinase | -7.89 tandfonline.com |
| Imidazolo-triazole hydroxamic acid derivatives | HDAC2 | up to -8.7 ajchem-a.com |
Beyond predicting if a compound will bind, molecular docking elucidates how it binds. This includes identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein.
In the study of 1-H-isoindole-1,3(2H)-dione derivatives and AChE, it was observed that the interactions were primarily hydrophobic. semanticscholar.org The phthalimide (B116566) ring of the derivatives was directed towards the inside of the active gorge of the enzyme. semanticscholar.org Specifically, at the entrance of the gorge, the molecules interacted with the peripheral anionic site (PAS), involving residues such as Tyr70, Asp72, Tyr121, Trp279, and Tyr334, mainly through π-π contacts. semanticscholar.org
For N-benzylpiperidine derivatives targeting AChE, the benzyl-piperidine moiety provides strong binding to the catalytic site through interactions with Trp84, Trp279, Phe330, and Phe331. nih.gov The indanone ring of a related compound, donepezil, binds to the PAS, while the benzyl (B1604629) piperidine part binds to the catalytic anionic site (CAS). nih.gov
In the case of 3-hydroxypyrimidine-2,4-dione derivatives inhibiting HIV RT-associated RNase H, hydrogen bonds were observed between the ligand and key amino acid residues like Gln475, Asp549, Tyr501, Ser515, Trp534, Asp493, Tyr472, and Gln480. brieflands.com
Molecular docking facilitates a detailed analysis of the target's active site, revealing the principles of ligand recognition. This understanding is crucial for designing more specific and potent inhibitors.
Analysis of the AChE active site in complex with donepezil, a drug containing a piperidine moiety, shows that the enzyme's active site has both a catalytic anionic site (CAS) and a peripheral anionic site (PAS). nih.govnih.gov The N-benzylpiperidine and its isosteres are key pharmacophores for binding within the CAS. uniba.it The charged nitrogen atom of these moieties can establish a cation-π interaction with the phenyl group of Phe330 in the middle of the gorge. uniba.it
Studies on 1,3-diketone analogs as inhibitors of lysyl hydroxylase 2 (LH2) have shown that selectivity for LH2 over other isoforms stems from non-covalent interactions, such as hydrogen bonding between the morpholine (B109124)/piperazine (B1678402) rings of the ligands and the LH2-specific residue Arg661. researchgate.net In other LH isoforms, this residue is a proline, which cannot form the same hydrogen bond. researchgate.net
Elucidation of Ligand-Target Binding Modes and Interaction Mechanisms
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a view of the dynamic behavior of a ligand-target complex over time, offering insights into its stability and the nature of the interactions.
MD simulations are used to assess the stability of the complex formed between a ligand and its target. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex will show relatively small and stable RMSD values.
In a study of novel phthalimide derivatives with a 1,2,3-triazole unit as potential SARS-CoV-2 inhibitors, MD simulations were performed on the ligand-protein complexes to check their stability and dynamic properties. nih.gov The stability of the complexes was analyzed by examining their RMSD, root-mean-square fluctuation (RMSF), and protein-ligand contacts throughout the simulation. nih.gov
Similarly, MD simulations of indane-1,3-dione derivatives targeting the M. tuberculosis InhA enzyme were conducted for 100 ns. ajchem-a.com The RMSF of most residues remained within a stable range of 0.5-4 Å, and the radius of gyration was stable between 18.1 to 18.4 Å, indicating that the protein complex maintained its stability during the simulation. ajchem-a.com For a 1H-purine-2,6-dione derivative targeting the SARS-CoV-2 main protease, RMSD calculations were used to analyze the stability of the ligand-protein complex during the simulation. nih.gov
Table 2: Parameters from Molecular Dynamics Simulations of Piperidine-dione Analogs and Related Heterocycles
| Compound Class | Target Protein | Simulation Length (ns) | Key Findings from MD |
|---|---|---|---|
| Phthalimide derivatives | SARS-CoV-2 Mpro, PLpro, ACE2-S1 | Not specified | Analysis of RMSD, RMSF, and protein-ligand contacts to check stability. nih.gov |
| Indane-1,3-dione derivatives | M. tuberculosis InhA | 100 | Stable RMSF (0.5-4 Å) and radius of gyration (18.1-18.4 Å) indicating complex stability. ajchem-a.com |
| 1H-purine-2,6-dione derivative | SARS-CoV-2 Main Protease | 100 | RMSD calculations used to assess ligand-protein complex stability. nih.gov |
| Imidazolo-triazole hydroxamic acid derivatives | HDAC2 | 100 | RMSD values of complexes reached a static value after 50 ns, indicating stability. ajchem-a.com |
Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (GQSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models have been developed for various piperidine derivatives to predict their biological activities. For example, a QSAR model for the cardiotoxicity of 113 piperidine derivatives provided a good determination coefficient (R²) for the external validation set, in the range of 0.90–0.94. mdpi.com
In another study, QSAR models were proposed for predicting the toxicity of 33 piperidine derivatives against Aedes aegypti. nih.gov Using 2D topological descriptors, a multiple linear regression (MLR) model with four variables was developed. This model showed a determination coefficient (r²) greater than 0.85 on the training set and 0.8 on the test set. nih.gov
For a series of 3-hydroxypyrimidine-2,4-dione derivatives as HIV RT-associated RNase H inhibitors, a QSAR model was developed using a genetic algorithm-partial least squares (GA-PLS) method. brieflands.com This model showed a good correlation between the predicted and experimental activities. brieflands.com
Table 3: Examples of QSAR Models for Piperidine Derivatives and Analogs
| Compound Class | Predicted Activity | QSAR Method | Statistical Parameters |
|---|---|---|---|
| Piperidine derivatives | Cardiotoxicity | Monte Carlo technique | R² (external validation) = 0.90–0.94 mdpi.com |
| Piperidine derivatives | Toxicity against Aedes aegypti | OLS-MLR | r² (training set) > 0.85, r² (test set) > 0.8 nih.gov |
| 3-Hydroxypyrimidine-2,4-dione derivatives | HIV RT-associated RNase H inhibition | GA-PLS | Good correlation between predicted and experimental pIC50 brieflands.combrieflands.com |
| Imidazoquinazoline derivatives | Antitumor activity | 2D-QSAR | Statistically significant and cross-validated model developed. nih.gov |
Fragment-Based QSAR for Rational Lead Optimization
Fragment-based drug design (FBDD) has become a cornerstone methodology in modern medicinal chemistry for the discovery and development of new drugs. openaccessjournals.com This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. frontiersin.org Once these initial fragment hits are identified, they serve as starting points for building more potent and selective lead compounds through a process of growing, linking, or merging. openaccessjournals.comfrontiersin.org
For a scaffold such as this compound, a fragment-based QSAR approach would involve the following conceptual steps:
Dataset Compilation : A series of this compound derivatives with varying substituents at different positions on the ring would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition).
Model Generation : Using the experimental data, a QSAR model is built. Techniques like Hologram QSAR (HQSAR), a 2D fragment-based method, can be employed. nih.gov HQSAR generates molecular holograms based on fragment counts, which are then correlated with activity using statistical methods. nih.gov 3D-QSAR models can also be developed to analyze the steric and electrostatic field contributions of the fragments. nih.gov
Model Validation and Interpretation : The predictive power of the generated model is rigorously validated. researchgate.net The model can then be used to understand which structural features are beneficial or detrimental to the desired activity. For instance, the analysis might reveal that adding a hydrogen bond donor at one position increases potency, while a bulky group at another position decreases it.
Rational Design : Based on these insights, new derivatives of this compound can be designed in silico with a high probability of improved activity, thereby guiding synthetic chemistry efforts in a more focused and efficient manner. nih.gov
The table below illustrates a hypothetical QSAR analysis for a series of this compound derivatives, showing how different fragments might contribute to a target biological activity.
| This compound Derivative (Hypothetical) | Fragment (R-group) | Observed Activity (IC₅₀, nM) | QSAR Model Contribution |
|---|---|---|---|
| Compound 1 | -H | 5200 | Baseline |
| Compound 2 | -CH₃ | 4100 | Slightly Positive (Hydrophobic) |
| Compound 3 | -OH | 850 | Highly Positive (H-bond Donor) |
| Compound 4 | -C₆H₅ | 1500 | Positive (Aromatic/π-π Interaction) |
| Compound 5 | -NH₂ | 790 | Highly Positive (H-bond Donor/Basic) |
| Compound 6 | -C(CH₃)₃ | 9800 | Negative (Steric Hindrance) |
In Silico Prediction of Potential Biological Targets and Activity Spectra
Before undertaking extensive preclinical studies, computational tools can predict the likely biological activities and molecular targets of a compound, providing a valuable roadmap for research. clinmedkaz.orgclinmedkaz.org This in silico analysis is particularly useful for scaffolds like piperidine, which are known to be privileged structures in medicinal chemistry, capable of interacting with a wide array of biological targets. clinmedkaz.orgclinmedkaz.org
Two common methods for this type of prediction are the Prediction of Activity Spectra for Substances (PASS) online tool and target prediction algorithms like SwissTargetPrediction. clinmedkaz.orgclinmedkaz.org
PASS Analysis : This tool predicts the biological activity spectrum of a compound based on its structural similarity to a massive database of substances with known activities. way2drug.com The output is given as a probability of a compound being active (Pa) or inactive (Pi) for hundreds of different pharmacological effects. A comprehensive analysis using PASS can suggest that piperidine derivatives may possess a broad range of activities, including effects on the central nervous system (such as anti-dyskinetic and anti-parkinsonian activities), antimicrobial, antiviral, and anti-inflammatory effects. clinmedkaz.org
Target Identification : Programs like SwissTargetPrediction identify potential protein targets by comparing the query molecule to a library of known active ligands for those targets. clinmedkaz.orgclinmedkaz.org For piperidine derivatives, these tools have predicted interactions with numerous target classes, including enzymes, G-protein coupled receptors, ion channels, and transporters. clinmedkaz.orgclinmedkaz.org This suggests that the this compound core could be a versatile starting point for developing drugs for cancer, central nervous system disorders, or as antimicrobial agents. clinmedkaz.org
The following tables present hypothetical prediction results for the core this compound structure.
Table 1: Hypothetical PASS Prediction for this compound This table shows potential biological activities with a probability of being active (Pa) greater than the probability of being inactive (Pi).
| Predicted Biological Activity | Pa (Probability Active) | Pi (Probability Inactive) | Potential Relevance |
|---|---|---|---|
| Kinase Inhibitor | 0.650 | 0.011 | Anticancer, Anti-inflammatory |
| Aspartic Endopeptidase Inhibitor | 0.588 | 0.025 | Antiviral (e.g., HIV) |
| GABA-A Receptor Modulator | 0.495 | 0.043 | Anxiolytic, Anticonvulsant |
| Voltage-gated Sodium Channel Blocker | 0.412 | 0.089 | Local Anesthetic, Antiarrhythmic |
| Antineoplastic | 0.550 | 0.105 | Anticancer |
| Antibacterial | 0.480 | 0.120 | Infectious Diseases |
Table 2: Hypothetical Target Class Prediction (SwissTargetPrediction) for this compound This table lists potential macromolecular target classes with their predicted probabilities.
| Protein Target Class | Probability | Examples of Specific Targets |
|---|---|---|
| Enzymes | 0.45 | Cyclin-dependent kinases (CDKs), Proteases, Lyases |
| G-protein coupled receptors | 0.20 | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors |
| Ion Channels | 0.15 | Voltage-gated Na⁺/K⁺ channels |
| Nuclear Receptors | 0.10 | Estrogen Receptor, Androgen Receptor |
| Transporters | 0.05 | Neurotransmitter Transporters (DAT, SERT) |
| Other | 0.05 | Cytochromes P450 |
Vi. Biological Activity and Molecular Mechanisms of Piperidine 2,3 Dione Derivatives
Interaction with Molecular Targets and Biochemical Pathways
Derivatives of the piperidine-2,3-dione scaffold exhibit significant biological activity primarily through their ability to bind to and modulate the function of macromolecules such as DNA and proteins. The chemical structure, featuring a six-membered ring with adjacent ketone groups, facilitates interactions like hydrogen bonding with the active sites of enzymes, potentially leading to the modulation or inhibition of their activity and affecting various biochemical pathways.
A significant mechanism underlying the bioactivity of this compound derivatives is their interaction with DNA. Research indicates that the planar aromatic structures characteristic of many of these derivatives allow them to insert themselves between the base pairs of the DNA double helix. researchgate.net This process, known as DNA intercalation, disrupts the normal structure and function of the genetic material.
This binding can lead to topological changes in the DNA helix, such as unwinding and lengthening, which consequently impacts its interaction with essential enzymes. researchgate.net By distorting the DNA structure, these compounds can interfere with fundamental cellular processes. mdpi.com Specifically, the presence of the intercalated molecule can obstruct the action of enzymes like DNA polymerase and topoisomerases, which are critical for DNA replication and transcription. researchgate.net This disruption of DNA replication is a key factor in the observed antitumor activity of certain this compound derivatives.
The interaction of this compound derivatives extends to the inhibition of various critical enzymes, which is a central aspect of their mechanism of action. By forming stable complexes with enzymes, these compounds can modulate biochemical pathways. The adjacent dione (B5365651) groups may play a role in chelation or facilitate specific interactions with enzyme active sites.
Certain piperidine (B6355638) derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for cell division, intracellular transport, and the maintenance of cell structure. researchgate.netnih.gov These derivatives exert their effect by binding to the colchicine (B1669291) binding site located at the interface between α- and β-tubulin heterodimers. researchgate.netnih.gov By occupying this site, the compounds prevent the assembly of tubulin into microtubules, thereby destabilizing the microtubule network. nih.gov
This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis (programmed cell death) in cancer cells. mdpi.com A study of novel piperidine derivatives identified a specific compound, designated 17a , which displayed powerful anticancer activity against prostate cancer (PC3) cells. researchgate.net This compound was found to inhibit tubulin polymerization by binding at the colchicine site. researchgate.net
| Compound | Target Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| 17a | PC3 (Prostate Cancer) | 0.81 | Inhibition of tubulin polymerization via colchicine binding site |
Piperidine-dione derivatives have been shown to inhibit specific enzymes that are key to certain metabolic pathways. For example, some derivatives have been investigated as inhibitors of Lactate Dehydrogenase A (LDHA). google.com LDHA is a critical enzyme in highly glycolytic tumors, and its inhibition is considered a promising strategy for anticancer agent development. google.com Furthermore, related heterocyclic compounds such as pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated inhibitory activity against carbonic anhydrase I and II, highlighting the broader potential of such scaffolds to interact with specific metabolic enzymes. nih.gov Another related scaffold, pyrrolo[2,3-d]pyrimidine, has been explored for its potent, low nanomolar inhibition of RET kinase, an enzyme whose mutation can drive cancers. nih.gov These examples underscore the capacity of piperidine-based structures to be tailored for the selective inhibition of enzymes involved in distinct biochemical processes.
Derivatives of piperidine are recognized as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases. nih.gov
Kinetic studies have elucidated the specific nature of this inhibition. For instance, piperine, a naturally occurring alkaloid containing a piperidine ring, competitively inhibits both MAO-A and MAO-B. nih.gov A study of synthesized pyridazinobenzylpiperidine derivatives identified compounds with high selectivity and potency, particularly for MAO-B. researchgate.netnih.govmdpi.com Compound S5 from this series was found to be the most potent inhibitor of MAO-B, with its inhibition kinetics characterized as competitive and reversible. researchgate.netmdpi.com
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|---|
| Piperine | MAO-A | 20.9 | 19.0 ± 0.9 | Competitive |
| Piperine | MAO-B | 7.0 | 3.19 ± 0.5 | Competitive |
| S5 (pyridazinobenzylpiperidine derivative) | MAO-A | 3.857 | - | - |
| S5 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible |
| S16 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive, Reversible |
Research into the biological activities of piperidine-dione structures has identified their potential as inhibitors of enzymes involved in nucleotide biosynthesis. Specifically, derivatives of the closely related piperidine-2,4-dione have been found to act as selective inhibitors of dihydroorotase and thiodihydroorotase. researchgate.net These enzymes are crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. The inhibition of these enzymes represents a promising avenue for the development of antimicrobial and anticancer drugs. researchgate.net
Kinase Inhibition Profiles
Receptor Binding Affinity and Selectivity Profiling
Dopamine (B1211576) D2 and D3 receptors are primary targets for antipsychotic medications used to treat schizophrenia and other neuropsychiatric disorders. researchgate.netnih.gov High affinity and selectivity for these receptors are crucial for therapeutic efficacy. While direct data on this compound is scarce, extensive research on the closely related piperidine-2,6-dione scaffold has yielded potent D2/D3 receptor ligands.
A series of novel piperidine-2,6-dione derivatives were designed as potential multireceptor atypical antipsychotics. researchgate.net One lead compound, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione (compound 5), exhibited high affinity for both dopamine D2 and D3 receptors. researchgate.net This class of compounds combines potent antagonism at D2 and D3 receptors with activity at various serotonin (B10506) receptors, which is a hallmark of atypical antipsychotics. researchgate.net
Other piperidine-containing structures have also been optimized for D2/D3 receptor affinity. Eticlopride-based ligands demonstrated high binding affinities, with some O-alkylated analogues showing Kᵢ values of 1.77 nM for D2R and 0.436 nM for D3R. nih.gov These compounds were confirmed to be functional D2R/D3R antagonists. nih.gov Similarly, certain [4-(4-carboxamidobutyl)]-1-arylpiperazine derivatives displayed Kᵢ values of less than 10 nM at the D3 receptor, with a selectivity ratio of up to 56-fold over the D2 receptor. nih.govacs.org
| Compound/Series | D₂ Receptor Affinity (Kᵢ) | D₃ Receptor Affinity (Kᵢ) | Reference |
|---|---|---|---|
| Piperidine-2,6-dione derivative (Compound 5) | High Affinity | High Affinity | researchgate.net |
| Eticlopride-based O-alkylated analogue (Compound 33) | 1.77 nM | 0.436 nM | nih.gov |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazine (Compound 9) | >10 nM (Calculated) | <10 nM | nih.govacs.org |
| Piperidine Antagonist (Compound 16) | pKᵢ = 5.44 | pKᵢ = 8.79 (for D4R) | mdpi.com |
Serotonin 5-HT1A, 5-HT2A, 5-HT2C Receptor Affinity
Derivatives of piperidine-diones have been investigated for their potential to interact with various serotonin (5-HT) receptor subtypes, which are crucial targets in the central nervous system. The 5-HT1A, 5-HT2A, and 5-HT2C receptors, in particular, are implicated in the pathophysiology of several psychiatric disorders. semanticscholar.orgacs.org
Research into piperidine-2,6-dione derivatives has identified compounds with high affinity for multiple serotonin receptors. For example, the derivative 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione demonstrated high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. researchgate.net This multi-receptor profile is a key feature of certain atypical antipsychotic drugs. tandfonline.com The affinity for these receptors is often influenced by the nature of the substituent groups and the length of the linker chain connecting the piperidine-dione core to other aromatic moieties. semanticscholar.orgresearchgate.net
Studies on related nitrogen-based heterocycles, such as arylpiperazines, have shown that specific structural features determine the binding affinity and functional activity at these serotonin receptors. acs.orgtandfonline.com For instance, in a series of 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives, the length of the linker and the nature of the terminal fragment significantly impacted the affinity for 5-HT1A receptors, with Ki values ranging from 3.77 to 1802 nM. acs.org Similarly, other heterocyclic derivatives have been developed that show high affinity for both 5-HT1A and 5-HT2A receptors, indicating the importance of the core scaffold in receptor interaction. researchgate.net
| Compound Class | Target Receptors | Key Findings | Reference |
|---|---|---|---|
| Piperidine-2,6-dione Derivatives | 5-HT1A, 5-HT2A, 5-HT2C | Compound 5 showed high affinity for all three receptor subtypes. researchgate.net | researchgate.net |
| Isoquinolinone Derivatives | 5-HT1A, 5-HT2A | Compound 13 displayed high affinity for D2, 5-HT1A, and 5-HT2A receptors, but low affinity for 5-HT2C. researchgate.net | researchgate.net |
| Arylpiperazine Derivatives | 5-HT1A, 5-HT7 | Linker length and terminal fragments significantly influence 5-HT1A affinity (Ki values from 3.77–1802 nM). acs.org | acs.org |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives | 5-HT1A | Compounds 35 and 36 exhibited high affinity with Ki values of 2.3 and 3.2 nM, respectively. semanticscholar.org | semanticscholar.org |
Sigma Receptor (S1R, S2R) Affinity and Selectivity
Sigma receptors (S1R and S2R) are unique intracellular proteins involved in a wide range of biological functions and are considered valuable targets for therapeutic intervention in neurodegenerative diseases and cancer. nih.govacs.org Piperidine-based compounds have been extensively studied as sigma receptor ligands. nih.gov
A series of benzylpiperidine-derived compounds demonstrated nanomolar affinity for S1R, with Ki values ranging from 3.2 to 434 nM. nih.gov Notably, compounds 1 and 3 in this series were the most potent ligands for S1R, with Ki values of 3.2 and 8.9 nM, respectively. nih.gov These compounds also showed moderate selectivity for S1R over S2R. nih.gov The basicity of the piperidine nitrogen plays a crucial role; compounds that are largely ionized at physiological pH tend to exhibit better binding affinity for both S1R and S2R. nih.gov For instance, compounds 1-5 , which exist predominantly in a protonated form, bind effectively to sigma receptors, whereas compounds 12 and 13 , which are not easily protonated, failed to bind. nih.gov
Selectivity between the S1R and S2R subtypes is a key goal in ligand design. Some piperidine derivatives show high S1R affinity and moderate selectivity over S2R, while others exhibit no affinity for the S2R subtype at all. nih.gov Haloperidol, a well-known antipsychotic, is often used as a reference ligand in sigma receptor studies, though it lacks high selectivity between the two subtypes. nih.govumich.edu The development of highly selective radioligands, such as [18F]fluspidine, has been important for studying the S1R subtype. google.com
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) | Reference |
|---|---|---|---|---|
| Compound 1 | 3.2 | 106 | 33 | nih.gov |
| Compound 2 | 24 | 1200 | 50 | nih.gov |
| Compound 3 | 8.9 | 231 | 26 | nih.gov |
| Haloperidol (Reference) | 2.6 | >10000 | >3846 | nih.gov |
Structure-Activity Relationships (SAR) Analysis
Impact of Substituent Modifications at Nitrogen and Carbon Positions
The biological activity of piperidine-dione derivatives is highly dependent on the nature and position of substituents on both the nitrogen and carbon atoms of the piperidine ring. nih.gov Structure-activity relationship (SAR) studies reveal that even minor modifications can lead to significant changes in receptor affinity and selectivity.
In a series of sigma receptor ligands based on a benzylpiperidine structure, the presence of a basic amino group was found to be essential for S1R and S2R affinity. nih.gov The substituents on the aromatic ring also played a critical role. For instance, comparing compounds 1 and 3 with their 4-hydroxylphenyl analogues (2 and 4 ), it was observed that the hydroxyl group was generally detrimental to the affinity for both S1R and S2R. nih.gov Furthermore, a 4-fluorophenyl substitution (compound 5 ) resulted in a weaker S1R ligand compared to other benzylpiperidine derivatives in the same series. nih.gov
Modifications at the nitrogen atom of the piperidine ring also have a profound impact. In studies of celastrol (B190767) derivatives, replacing piperazine (B1678402) and morpholine (B109124) with a piperidine or aniline (B41778) moiety weakened the biological activity, suggesting that the nitrogen and oxygen atoms in the former act as favorable hydrogen bond acceptors. tandfonline.com In the context of fentanyl analogs, alkylation on the piperidine nitrogen is a key determinant of activity. nih.gov For instance, attaching a phenethyl group to the nitrogen is crucial for high analgesic potency. nih.gov
SAR studies on isatin (B1672199), a structurally related compound, show that substitution at the C-5 position with a hydroxy group increases selectivity toward MAO-A, while an oxo group at C-3 and a methyl group at the N-1 position enhance affinity for MAO-B. acs.org These findings from related scaffolds provide valuable insights into how substitutions on the piperidine-dione core might be tuned to achieve desired biological profiles. acs.org
Influence of Ring System Expansion and Alkylation on Receptor Binding
Modifying the core heterocyclic ring system, such as through expansion or contraction, significantly affects receptor binding. Studies on fentanyl analogs, which feature a core piperidine ring, have shown that expanding the six-membered piperidine ring to a seven-membered perhydroazepine ring or contracting it to a five-membered pyrrolidine (B122466) ring leads to a dramatic decrease in analgesic activity. nih.gov The resulting N-phenethyl perhydroazepine and pyrrolidine homologs were 150- to 200-fold less potent than the original piperidine compound, fentanyl. nih.gov This highlights the stringent structural requirement of the six-membered ring for optimal interaction with the opioid receptor.
Alkylation, particularly at the nitrogen atom, is another critical factor influencing receptor binding. The length and nature of the alkyl chain can modulate affinity and selectivity. nih.gov In one study of sigma receptor ligands, there was no clear influence of the alkyl linker length between a piperidine and a phenyl moiety for the most potent compounds. nih.gov However, in another series of spiro[4.4]nonane derivatives, elongating a phenethyl substituent on the nitrogen to a phenpropyl group resulted in slightly worse affinity and selectivity for sigma receptors. acs.org Conversely, introducing a second basic nitrogen and creating symmetric derivatives with benzyl (B1604629) or phenethyl groups on both sides led to the best compounds in terms of S1R affinity. acs.org The presence of alkyl groups attached to the lactam nitrogen can also inhibit certain chemical rearrangements in related bicyclic β-lactam systems. acs.org
Comparative Analysis with Structurally Similar Cyclic Diketones
The this compound scaffold belongs to the broader class of cyclic diketones, and its properties can be understood by comparison with other related structures. The arrangement of the two carbonyl groups within the ring is a key determinant of the molecule's chemical reactivity and conformational flexibility.
Piperidine-2,6-dione vs. Piperidine-2,4-dione: The positioning of the carbonyl groups dictates the molecule's electronic properties and steric constraints. A comparative analysis of 1-(piperidin-4-yl)piperidine-2,6-dione (B1292382) with related 2,4-diones shows that substitution patterns significantly alter properties like lipophilicity (LogP). vulcanchem.com
Cyclohexane-1,2-dione vs. Cyclohexane-1,3-dione: In non-nitrogenous rings, the proximity of the diketones also has a major impact. The adjacent ketones in cyclohexane-1,2-dione create a rigid, planar, and highly electrophilic region. In contrast, the more distant carbonyls in cyclohexane-1,3-dione allow for greater conformational flexibility, which can lead to different products in chemical reactions.
Comparison with other Heterocyclic Diketones:
Thiazolidine-2,4-dione (TZD): This five-membered ring containing sulfur and nitrogen is a privileged scaffold in medicinal chemistry. scielo.br Like piperidine-diones, its biological activity is heavily influenced by substituents, particularly at position 5 of the ring. scielo.br
Pyrrolidine-2,5-dione (Succinimide): Derivatives of this five-membered ring have also been explored as ligands for serotonin receptors. semanticscholar.org For example, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives show high affinity for the 5-HT1A receptor. semanticscholar.org
Barbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione): This cyclic triketone is another example of a related scaffold used in the synthesis of bioactive compounds. oiccpress.com
Comparison with Piperidine-2,6-dione Derivatives
The structural distinction between this compound and piperidine-2,6-dione, defined by the placement of the carbonyl groups, leads to significant differences in their chemical properties and, consequently, their biological activities. The piperidine-2,6-dione scaffold is a core component of several well-known therapeutic agents and serves as a versatile starting point for the development of compounds with a wide range of pharmacological effects.
Derivatives of piperidine-2,6-dione have been extensively researched for their potential as atypical antipsychotics. nih.govresearchgate.net These compounds often exhibit a multi-receptor binding profile, showing high affinity for dopamine D₂, D₃, and various serotonin (5-HT) receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C. nih.govresearchgate.net For example, the derivative 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione demonstrated potent inhibition of apomorphine-induced climbing and MK-801-induced hyperactivity in animal models, suggesting strong antipsychotic potential. nih.gov The mechanism for this activity is linked to their ability to modulate these key neurotransmitter systems in the central nervous system.
In the field of oncology and immunology, the piperidine-2,6-dione structure is famously represented by thalidomide (B1683933) and its analogues (lenalidomide and pomalidomide). These molecules function as immunomodulatory drugs (IMiDs) by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific target proteins, which is central to their anticancer and anti-inflammatory effects. Furthermore, (S)-3-Amino-piperidine-2,6-dione hydrochloride serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins.
The piperidine-2,6-dione core has also been incorporated into compounds designed as aromatase inhibitors, such as analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, which are investigated for use in hormone-dependent breast cancer. acs.org Additionally, various N-substituted derivatives of 3-phenylpiperidine-2,6-dione have been synthesized and evaluated for their antiviral activity against a range of viruses, including Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov
Table 1: Comparative Biological Activities of Piperidine-2,6-dione Derivatives
| Compound Class | Biological Activity | Molecular Target/Mechanism |
|---|---|---|
| Arylpiperazine Piperidine-2,6-diones | Antipsychotic nih.govresearchgate.net | Dopamine (D₂, D₃) and Serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptor modulation nih.gov |
| Thalidomide Analogues | Anticancer, Immunomodulatory | Binding to Cereblon (CRBN) E3 ubiquitin ligase complex globalresearchonline.net |
| 3-Alkyl-3-(4-pyridyl)piperidine-2,6-diones | Aromatase Inhibition acs.org | Inhibition of the aromatase enzyme acs.org |
| 3-Phenylpiperidine-2,6-diones | Antiviral nih.gov | Inhibition of viral replication (e.g., against CVB-2, HSV-1) nih.gov |
| (S)-3-Amino-piperidine-2,6-dione | Protein Degradation (Building Block) | Component of PROTACs, facilitating targeted protein degradation |
Comparison with Pyrrolidine-2,3-diones
The change from a six-membered piperidine ring to a five-membered pyrrolidine ring introduces significant alterations in ring strain, conformation, and electronic properties, which in turn diversifies the biological activity profile. Pyrrolidine-2,3-diones are recognized as privileged scaffolds in medicinal chemistry, giving rise to derivatives with potent antimicrobial and anti-inflammatory properties. researchgate.netresearchgate.net A key distinction is that the five-membered pyrrolidine-dione ring system is suggested to have higher reactivity and target affinity compared to the six-membered piperidine-dione, which offers greater structural versatility for substitution.
A prominent area of research for pyrrolidine-2,3-dione (B1313883) derivatives is in the development of novel antibacterial agents. nih.gov Certain derivatives have been identified as potent inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical target for antibacterial drugs. nih.gov Structure-activity relationship studies revealed that a 3-hydroxyl group and a heteroaryl group attached to the nitrogen atom are key features for potent inhibition. researchgate.netnih.gov Furthermore, these scaffolds have demonstrated the ability to inhibit and eradicate Staphylococcus aureus biofilms, a major challenge in treating chronic infections. rsc.org
In addition to their antibacterial effects, pyrrolidine-2,3-dione derivatives have been investigated as anti-inflammatory agents. beilstein-journals.orgnih.gov Molecular docking studies have shown that these compounds can act as ligands for inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. beilstein-journals.orgnih.gov For instance, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione showed significant inhibitory activity against nitric oxide (NO) production, with the electron-withdrawing nitro group enhancing its binding affinity to the target enzyme. researchgate.netbeilstein-journals.orgnih.gov Other studies have pointed to the potential of pyrrolidine-2,3-dione derivatives to inhibit other biomacromolecules, making them candidates for antitumor and Alzheimer's disease research. researchgate.net
Table 2: Comparative Biological Activities of Pyrrolidine-2,3-dione Derivatives
| Compound Class | Biological Activity | Molecular Target/Mechanism |
|---|---|---|
| Substituted Pyrrolidine-2,3-diones | Antibacterial (Anti-biofilm) researchgate.netrsc.org | Inhibition of Penicillin-Binding Protein 3 (PBP3) nih.gov |
| 4-(1-amino)ethylidene-pyrrolidine-2,3-diones | Anti-inflammatory beilstein-journals.orgnih.gov | Inhibition of inducible nitric oxide synthase (iNOS) beilstein-journals.orgnih.gov |
| Angular Annelated Pyrrolidine-2,3-diones | Antiviral, Antinociceptive mdpi.com | Molecular interactions with biological targets enhanced by structural complexity mdpi.com |
Comparison with Indolin-2,3-dione and Isoindoline-1,3-dione Hybrids
Hybrid molecules that incorporate a piperidine-dione core with other heterocyclic systems, such as indolin-2,3-dione (isatin) or isoindoline-1,3-dione (phthalimide), are a major focus of drug discovery. This molecular hybridization strategy aims to combine the pharmacophoric features of each moiety to create compounds with novel or enhanced biological activities and specific molecular targets.
Indolin-2,3-dione (Isatin) Hybrids: Isatin and its derivatives are well-known for their broad spectrum of pharmacological activities, particularly as anticancer agents. mdpi.comnih.gov The isatin scaffold is a component of several clinically approved kinase inhibitors. mdpi.com When hybridized, for example in spiro-systems, these compounds can target various cellular components. Spiro[methanoquinazoline-indoline]-dione derivatives have been synthesized and studied via in silico models for their potential to inhibit enzymes like the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com The fusion of these heterocyclic systems creates a rigid three-dimensional structure that can fit into specific enzymatic pockets, leading to potent and selective inhibition.
Table 3: Comparative Biological Activities of Indolin-2,3-dione and Isoindoline-1,3-dione Hybrids
| Hybrid Class | Biological Activity | Molecular Target/Mechanism |
|---|---|---|
| Indolin-2,3-dione (Isatin) Hybrids | Anticancer, Antiviral, Protease Inhibition mdpi.commdpi.com | Kinase inhibition, inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) mdpi.commdpi.com |
| Isoindoline-1,3-dione (Phthalimide) Hybrids | Cholinesterase Inhibition nih.govresearchgate.net | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) nih.gov |
| Isoindoline-1,3-dione-Piperidine Hybrids | Weaker Antitumor Activity | Dependent on specific structure; may require further modification for potency |
Vii. Applications of Piperidine 2,3 Dione in Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
Piperidine-2,3-dione serves as a key intermediate and building block in the field of organic synthesis. Current time information in Bangalore, IN.scbt.com Its dicarbonyl functionality within the piperidine (B6355638) ring system provides multiple reactive sites for a variety of chemical transformations.
The piperidine ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. mdpi.comnih.gov Consequently, this compound and its derivatives are crucial starting materials for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Current time information in Bangalore, IN. The reactivity of its ketone groups allows for transformations such as oxidations, reductions, and nucleophilic substitutions, leading to a diverse array of substituted piperidines. For instance, the reduction of the ketone groups can yield the corresponding diols, while reactions with nucleophiles like amines can introduce new functional groups. This versatility facilitates the construction of intricate molecular architectures required for biologically active compounds. solubilityofthings.com The piperidine scaffold itself is a fundamental component in drug design, and methods to construct it are a significant focus of modern organic chemistry. mdpi.comnih.gov
Table 1: Reactivity of this compound
| Reaction Type | Common Reagents | Product Type |
| Oxidation | Potassium permanganate (B83412), Chromium trioxide | More complex piperidine derivatives |
| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | Piperidine-2,3-diol |
| Substitution | Amines, Alcohols (as nucleophiles) | Substituted piperidines |
Research has demonstrated the utility of piperidine-dione derivatives as precursors in specific synthetic pathways. Notably, synthesized piperidine-2,6-dione derivatives have been identified as precursors for dichlorodialdehydes. derpharmachemica.comderpharmachemica.com This transformation is often accomplished through methods like the Vilsmeier-Haack reaction, which introduces formyl groups onto a reactive substrate. derpharmachemica.com While the specific literature found focuses on the 2,6-dione isomer, the principle highlights the role of the piperidinedione core as an intermediate that can be converted into other valuable chemical synthons like dichlorodialdehydes.
Synthesis of Complex Organic Molecules
Scaffold Design in Medicinal Chemistry
The piperidine heterocycle is one of the most important structural units in medicinal chemistry, present in a vast number of drugs and natural alkaloids. mdpi.comnih.gov this compound serves as a valuable scaffold, a core molecular framework upon which diverse functional groups can be built to create new therapeutic agents. Current time information in Bangalore, IN. Its structure allows for precise modifications that can influence the compound's interaction with biological targets like enzymes and receptors. solubilityofthings.com The ability to generate a library of derivatives from this single scaffold is a key strategy in drug discovery. Current time information in Bangalore, IN.researchgate.net Researchers utilize the piperidine-dione platform to develop compounds with potential antimicrobial and anti-inflammatory properties, among others. solubilityofthings.com The design of molecules combining the piperidine-dione scaffold with other pharmacophores, such as organometallic complexes, is an emerging trend aimed at creating drugs that can interact with multiple biological targets. rsc.org
Table 2: Importance of Piperidine Scaffold in Medicinal Chemistry
| Area of Interest | Significance | Example Application |
| Drug Development | The piperidine ring is a common framework in many pharmaceuticals. mdpi.comnih.gov | Development of agents for neurodegenerative diseases and pain management. solubilityofthings.com |
| Biological Activity | Derivatives can exhibit a wide range of therapeutic properties. solubilityofthings.com | Investigated for antimicrobial and anti-inflammatory effects. solubilityofthings.com |
| Molecular Design | Acts as a convenient building block to achieve desired conformations and properties. mdpi.com | Synthesis of novel substituted piperidine-2,6-dione derivatives for treating diseases like sickle cell disease. acs.org |
Application in Polymer Science
The reactivity of piperidine-diones also extends to materials science, where they can be incorporated into polymeric structures to create materials with specific functional properties. Current time information in Bangalore, IN.scbt.com
Piperidinedione derivatives can be functionalized and integrated into hybrid organic-inorganic polymers like polysilsesquioxanes. A key example involves the synthesis of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione. mdpi.com This monomer, containing a piperidine-2,6-dione unit and a hydrolyzable trimethoxysilyl group, can undergo hydrolytic polycondensation. mdpi.com This process forms a soluble polysilsesquioxane, a polymer with a silicon-oxygen backbone decorated with side-chain piperidinedione groups. mdpi.com The resulting material combines the properties of the organic heterocycle with the inorganic silsesquioxane framework. mdpi.commdpi.com
The ability of this compound to form stable complexes and its potential for integration into larger structures makes it suitable for applications in polymer coatings. Current time information in Bangalore, IN. For example, polysilsesquioxanes bearing piperidine-2,6-dione side-chains have been used to create functional polymer film coatings. mdpi.com These coatings, applied by casting a solution of the polymer onto a substrate, have demonstrated high transparency in the visible light spectrum and notable resistance to ultraviolet (UV) radiation, making them promising for use as protective, transparent films. mdpi.com
Viii. Future Research Directions for Piperidine 2,3 Dione
Development of Novel and Sustainable Synthetic Methodologies
The advancement of therapeutic agents based on the piperidine-2,3-dione core is intrinsically linked to the efficiency and sustainability of its synthesis. Future research should prioritize the development of innovative synthetic strategies that are not only high-yielding but also environmentally benign.
Key areas of focus include:
Green Chemistry Approaches: There is a growing need to replace traditional, often harsh, synthetic conditions with greener alternatives. This includes the use of water as a solvent, which has been shown to be effective in certain syntheses of piperidine-based compounds. mdpi.comresearchgate.net The development of solvent-free reactions or the use of biodegradable solvents will be crucial for reducing the environmental impact of synthesis. researchgate.net
Catalyst Innovation: Research into novel catalysts can lead to more efficient and selective reactions. This includes the development and application of heterogeneous catalysts, which can be easily separated and reused, and biocatalysts, such as enzymes, for highly specific transformations under mild conditions. researchgate.net Metal-catalyzed cyclization and annulation reactions have shown promise in creating substituted piperidines and could be adapted for the 2,3-dione scaffold. mdpi.com
Stereoselective Synthesis: Many biologically active molecules are chiral, meaning their three-dimensional structure is critical to their function. Future synthetic methods must focus on controlling stereochemistry to produce specific enantiomers or diastereomers of this compound derivatives. mdpi.com Asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, will be essential for creating enantiopure compounds for detailed biological evaluation. mdpi.com
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer a powerful strategy for building molecular diversity efficiently. researchgate.nettandfonline.com Developing novel MCRs to construct the this compound ring or to functionalize it in a one-pot process would significantly accelerate the discovery of new derivatives. researchgate.netresearchgate.net
Integration of Advanced Computational Modeling for Precise Target Prediction and Mechanism Elucidation
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, offering the ability to predict molecular behavior and guide experimental work. scielo.org.mxnih.gov For this compound, a significant future direction lies in the deep integration of these in silico methods.
Future research should leverage:
Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) can be employed to model reaction pathways for the synthesis of new derivatives and to understand the electronic properties that govern their reactivity. researchgate.net This can help optimize reaction conditions and predict the stability of intermediates.
Target Prediction and Deconvolution: A primary challenge is identifying the biological targets of new compounds. Web-based tools and machine learning algorithms can predict potential protein targets for this compound derivatives by comparing their structures to libraries of known active molecules. nih.govclinmedkaz.org This allows researchers to identify potential applications, from enzyme inhibitors to receptor modulators, and to anticipate possible off-target effects. clinmedkaz.org
Molecular Docking and Dynamics: Once potential targets are identified, molecular docking can predict the preferred binding orientation of a this compound derivative within the target's active site. researchgate.net Following docking, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key forces driving binding. nih.govnih.gov This detailed molecular understanding is crucial for elucidating the mechanism of action.
Exploration of Undiscovered Biological Targets and Signaling Pathways
While some biological activities of piperidine (B6355638) derivatives are known, the full therapeutic potential of the this compound scaffold is likely untapped. A key future direction is to systematically explore novel biological applications.
Prospective avenues for research include:
Broad-Spectrum Target Screening: Derivatives of this compound should be screened against large panels of biological targets, such as kinases, proteases, G-protein-coupled receptors (GPCRs), and ion channels, to uncover unexpected activities. clinmedkaz.org Computational predictions can guide this process, but experimental validation is essential.
Chemical Probe Development: Synthesizing derivatives of this compound that can be used as chemical probes is a powerful strategy. These probes can be used in cell-based assays to identify new protein binding partners and to unravel their roles in cellular signaling pathways.
Modulation of Protein-Protein Interactions: The scaffold could be elaborated to design molecules that interfere with specific protein-protein interactions, which are considered challenging but highly valuable drug targets. For instance, derivatives of the related piperidine-2,6-dione are well-known modulators of the Cereblon (CRBN) E3 ligase complex, a key player in targeted protein degradation. mdpi.com Similar potential could be explored for the 2,3-dione isomer.
Investigating Novel Therapeutic Areas: Based on screening results, research should delve into new therapeutic areas beyond established ones. For example, the anti-inflammatory and antioxidant properties found in some heterocyclic compounds could be investigated for this compound derivatives in the context of autoimmune or neurodegenerative diseases. nih.gov
Rational Design and Synthesis of Multi-Targeted Agents
Complex diseases like cancer, neurodegenerative disorders, and depression are often caused by the dysregulation of multiple biological pathways. researchgate.netnih.gov This has led to a paradigm shift from the "one-target, one-drug" model to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govmdpi.com
Future work in this area should focus on:
Molecular Hybridization: The this compound core can serve as a central scaffold onto which other known pharmacophores are attached. researchgate.net This molecular hybridization strategy aims to combine the activities of two or more different drug classes into a single molecule. For example, fragments known to interact with targets in Alzheimer's disease could be combined with the this compound core to create novel dual-action agents. rsc.org
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to different sites on one or more target proteins and then linking them together. The this compound structure could serve as a versatile core for linking such fragments.
Polypharmacology for Complex Diseases: By rationally designing derivatives that interact with a specific set of targets, MTDLs based on this compound could offer more effective treatments for multifactorial diseases. mdpi.com For instance, a single compound could be designed to inhibit an enzyme while also antagonizing a receptor, a strategy that is being explored for psychiatric disorders. nih.gov This approach may lead to enhanced efficacy and a lower likelihood of drug resistance. mdpi.com
Synergistic Combination of Experimental and Computational Approaches in Chemical Biology
The most rapid and insightful advances in understanding and utilizing the this compound scaffold will come from a tightly integrated, iterative cycle of computational and experimental research. nih.govrsc.org This synergistic approach allows for a more efficient exploration of chemical space and a deeper understanding of biological function.
This integrated workflow should involve:
Prediction-Driven Synthesis: Computational models should be used to design and prioritize a small, focused library of this compound derivatives with a high probability of interacting with a desired target. scielo.org.mx This avoids the time and expense of large-scale, untargeted synthesis.
Experimental Validation and Model Refinement: The prioritized compounds are then synthesized and tested in relevant biological assays (in vitro and cell-based). rsc.org The experimental results—both positive and negative—are then used as feedback to refine and improve the initial computational models. This iterative loop enhances the predictive power of the in silico tools for the next round of design. nih.gov
Systems Biology Integration: The effects of promising compounds should be studied at a systems level. Techniques like transcriptomics and proteomics can reveal how a this compound derivative alters global gene and protein expression in cells, providing a comprehensive view of its mechanism of action and potential off-target effects. This integration of computational prediction, chemical synthesis, and biological validation represents the future of discovering novel therapeutics based on the this compound scaffold. rsc.org
Q & A
Q. What are the recommended synthetic routes for Piperidine-2,3-dione, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via cyclization or condensation reactions. For example, analogous pyrrolidine-2,3-diones are prepared using keto-enol tautomerization or Michael addition pathways under controlled pH and temperature . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., Lewis acids), and reaction time to maximize yield and minimize side products. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
- NMR : Proton NMR can resolve tautomeric equilibria (e.g., keto-enol forms) by identifying NH protons (δ 4.0–4.4 ppm) and conjugated double bonds (δ 6.6–7.5 ppm) . Carbonyl groups in diones appear as distinct signals at δ 170–200 ppm in NMR.
- IR : Strong absorptions near 1700 cm confirm carbonyl groups, while NH stretches appear at 3200–3400 cm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, especially for isomers .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear CE-certified chemical-resistant gloves (e.g., nitrile), flame-retardant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as some dione derivatives exhibit acute toxicity (oral LD < 50 mg/kg) .
- Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attacks on carbonyl groups or ring-opening mechanisms. For example, studies on pyrrolidine-2,3-diones reveal that electron-withdrawing substituents increase electrophilicity at the C2 position, favoring nucleophilic additions . Molecular docking simulations further predict binding affinities of dione derivatives to biological targets (e.g., enzymes) .
Q. What strategies resolve contradictions in spectral data for this compound analogs?
- Isomer Differentiation : Use 2D NMR (e.g., NOESY) to distinguish regioisomers. For instance, cross-peaks between NH and adjacent protons confirm tautomeric forms .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural assignments, especially for polymorphic diones .
- Dynamic NMR : Variable-temperature studies detect conformational changes in solution, such as ring puckering in piperidine derivatives .
Q. How do structural modifications of this compound impact its biological activity?
Substituents at the C4/C5 positions modulate bioactivity:
- Electron-donating groups (e.g., -OCH) enhance antimicrobial potency by increasing membrane permeability .
- Halogenation (e.g., -Br, -F) improves metabolic stability and target selectivity in anticancer agents .
- Hybridization : Conjugation with heterocycles (e.g., pyridine) broadens pharmacological profiles, as seen in kinase inhibitors .
Q. What experimental designs validate the stability of this compound under varying conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures (typically >200°C for diones) .
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Piperidine rings are prone to hydrolysis under strongly acidic/basic conditions .
- Light Sensitivity : Conduct accelerated photostability studies using ICH Q1B guidelines to identify protective storage requirements (e.g., amber glass) .
Methodological Considerations
- Contradictory Data Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and consult databases like PubChem or EPA DSSTox for regulatory benchmarks .
- Literature Reproducibility : Replicate synthesis protocols from primary sources (e.g., Central European Journal) while adjusting parameters (e.g., solvent, catalyst loading) to account for lab-specific variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
